2-Amino-4-hydroxybenzothiazole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403535. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-amino-1,3-benzothiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJPSASUCHKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225692 | |
| Record name | 2-Amino-4-hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-03-6 | |
| Record name | 2-Amino-4-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7471-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzothiazolol, 2-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-HYDROXYBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBI166S5VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-hydroxybenzothiazole (CAS: 7471-03-6)
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 2-Amino-4-hydroxybenzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development.
Physicochemical and Spectral Properties
This compound, with the CAS number 7471-03-6, is a solid, typically appearing as a white to light yellow or orange powder or crystal.[1] Its core structure consists of a fused benzothiazole ring system substituted with an amino group at the 2-position and a hydroxyl group at the 4-position. This substitution pattern contributes to its potential as a versatile building block in organic synthesis for various applications, including pharmaceuticals and materials science.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7471-03-6 | [2] |
| Molecular Formula | C₇H₆N₂OS | [2] |
| Molecular Weight | 166.20 g/mol | [2] |
| Melting Point | 179-181 °C | [1] |
| Form | Solid | [2] |
| InChI | 1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | [1] |
| SMILES | Nc1nc2c(O)cccc2s1 | [2] |
Table 2: Spectral Data Summary
| Spectral Data Type | Availability/Description |
| ¹H NMR | Spectra are available for this compound and its analogs.[3] |
| ¹³C NMR | Spectra are available for this compound and its analogs.[3] |
| FTIR | Spectral data is available for this class of compounds, showing characteristic peaks for the functional groups.[4][5][6][7] |
| Mass Spectrometry | Mass spectra are available for this compound and its analogs.[3][8] |
Synthesis and Purification
The synthesis of 2-aminobenzothiazoles can be achieved through various methods, with the condensation of an appropriately substituted aniline with a thiocyanate source being a common route. For this compound, a plausible synthetic approach involves the reaction of 2-aminophenol with potassium thiocyanate in the presence of a halogen, followed by cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[9][10][11]
Materials:
-
2-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Neutralize the reaction mixture with a concentrated ammonium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in hot ethanol.
-
Add a small amount of activated carbon to decolorize the solution and heat for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A similar purification process is used for related aminothiazole compounds.[12]
Biological Activity and Signaling Pathways
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of 2-aminobenzothiazole derivatives against various human cancer cell lines.[13] While specific IC₅₀ values for this compound are not extensively reported in the public domain, the class of compounds is known to be highly active. For instance, certain 2-(4-aminophenyl)benzothiazoles show potent inhibitory activity in the nanomolar range against breast cancer cell lines.[13] Other derivatives have shown IC₅₀ values in the low micromolar range against cell lines such as HCT116, A549, and A375.[14]
Table 3: Representative Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole derivatives | HCT116, A549, A375 | 6.43 - 9.62 | [14] |
| 2-Aminobenzothiazole congener | MCF-7 | 2.49 | [14] |
| 2-(4-Aminophenyl)benzothiazoles | Breast Cancer Cell Lines | Nanomolar range | [13] |
| Hydroxybenzothiazole derivative (HBT 2) | MG 63, HeLa | 37.3, 39.58 | [15] |
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial properties. Studies have shown their efficacy against various bacterial and fungal strains. Notably, certain benzothiazoles have demonstrated bactericidal activity against Mycobacterium tuberculosis, including both replicating and non-replicating bacteria.[16]
Table 4: Representative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound Class | Organism | MIC (µM) | Reference |
| Benzothiazole derivatives | Mycobacterium tuberculosis | 27 - 125 | [16][17] |
| 2-Aminobenzothiazole derivatives | Candida albicans | 4 - 8 µg/mL | [18] |
| Oxazole/Thiazole carboxamides | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL | [19] |
Signaling Pathways
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell growth, proliferation, and survival.
-
EGFR Signaling Pathway: Several 2-aminobenzothiazole compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][20] By competing with ATP for binding to the catalytic domain of EGFR, these compounds can block downstream signaling, leading to the inhibition of cancer cell proliferation.[20]
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival and growth, and its aberrant activation is common in many cancers. Benzothiazole derivatives have been developed as dual inhibitors of PI3K and mTOR, demonstrating tumor growth inhibition in various xenograft models.[21][22][23]
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.[24][] While direct inhibition by this compound is not explicitly documented, the broader class of kinase inhibitors, which includes benzothiazole derivatives, is known to target this pathway.
Diagram 1: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of EGFR autophosphorylation by this compound.
Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Dual inhibition of PI3K and mTOR by this compound.
Diagram 3: Simplified JAK/STAT Signaling Pathway
Caption: Overview of the canonical JAK/STAT signaling pathway.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
This technical guide provides a summary of the available information on this compound. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(7471-03-6) 1H NMR [m.chemicalbook.com]
- 4. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]
- 5. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 13. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxybenzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique bicyclic structure, featuring a fusion of benzene and thiazole rings with amino and hydroxyl substitutions, makes it a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them critical parameters in the drug discovery and development process.
General and Physical Properties
This compound is typically a solid at room temperature, with its color ranging from white to light yellow or orange.[1][2] It is known to be soluble in methanol and other organic solvents, with moderate solubility in polar solvents.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂OS | [4] |
| Molecular Weight | 166.20 g/mol | [4] |
| CAS Number | 7471-03-6 | [4] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 182.0 - 186.0 °C | [3] |
Solubility, Lipophilicity, and Ionization
| Property | Predicted Value | Prediction Tool/Source |
| Water Solubility (logS) | -1.5 to -2.5 | ChemAxon |
| pKa (Acidic) | ~8.5 (hydroxyl group) | ChemAxon |
| pKa (Basic) | ~2.5 (amino group) | ChemAxon |
| logP | ~1.5 - 2.0 | ChemAxon |
Note: The values in this table are predicted using computational models (ChemAxon) and should be confirmed by experimental determination.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties.
Synthesis of this compound
A general and adaptable method for the synthesis of 2-aminobenzothiazole derivatives involves the cyclization of an appropriately substituted aniline precursor. The following protocol is based on a common synthetic route for related compounds.[3]
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
25% Aqueous ammonia solution
-
Ethanol
-
Activated carbon
Procedure:
-
Dissolve 1 equivalent of 3-amino-4-hydroxybenzoic acid and 4 equivalents of potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of 2 equivalents of bromine in a small amount of glacial acetic acid dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture to a pH of approximately 8 by the slow addition of 25% aqueous ammonia solution.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product.
-
For purification, dissolve the crude solid in hot ethanol, add a small amount of activated carbon, and heat at reflux for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the synthesized this compound is thoroughly dried and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min for a preliminary determination of the approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the preliminary melting point.
-
Prepare a new capillary with the sample and heat at a slower rate of 1-2 °C/min through the expected melting range.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound of a known concentration in either water or n-octanol.
-
In a centrifuge tube, add a known volume of the stock solution and the other immiscible solvent in a defined ratio (e.g., 1:1).
-
Securely cap the tube and shake it vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Experimental and Logical Workflows
Visualizing the logical flow of experimental procedures is crucial for planning and execution in a research setting.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
- 1. chemaxon.com [chemaxon.com]
- 2. chemaxon.com [chemaxon.com]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 2-Amino-4-hydroxybenzothiazole
This guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 2-Amino-4-hydroxybenzothiazole, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a benzothiazole core. This bicyclic structure consists of a fused benzene and thiazole ring. Key functional groups, an amino group (-NH2) and a hydroxyl group (-OH), are attached to this framework, making it a versatile building block in organic synthesis.[1] Its chemical structure and properties are summarized below.
Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂OS | [2][3] |
| Molecular Weight | 166.20 g/mol | [2][3][4] |
| IUPAC Name | 2-amino-1,3-benzothiazol-4-ol | [3] |
| CAS Number | 7471-03-6 | [1][3][4] |
| Appearance | White to Light yellow to Light orange powder/crystal | [2] |
| SMILES | OC1=C2C(SC(N)=N2)=CC=C1 | [1] |
| InChI | InChI=1S/C7H6N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H,(H2,8,9) | [1][3] |
| Melting Point | 182.0 to 186.0 °C | |
| Purity | >98.0% (by Nonaqueous Titration) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate synthesis, purification, and analysis of this compound. Below are representative methodologies.
1. Synthesis of this compound
A common synthetic route to produce 2-aminobenzothiazoles involves the reaction of an aniline derivative with a thiocyanate salt in the presence of a halogen. For this compound, the starting material would be an appropriately substituted aminophenol.
-
Materials:
-
2-Amino-3-mercaptophenol
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
-
Procedure:
-
Dissolve 2-Amino-3-mercaptophenol in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of cyanogen bromide in methanol to the cooled mixture while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
2. Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
Purity analysis is often conducted using HPLC.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
-
Method:
-
Prepare a standard solution of this compound (1 mg/mL) in methanol.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value based on the compound's UV absorbance spectrum.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the purity by calculating the area percentage of the main peak.
-
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conceptual Diagram: Analytical Characterization
This diagram outlines the steps involved in the analytical characterization of the synthesized compound to confirm its identity and purity.
Caption: Analytical workflow for compound characterization.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-4-hydroxybenzothiazole, a key intermediate in pharmaceutical synthesis.[1][2] The information presented herein is essential for researchers and professionals involved in drug discovery, development, and formulation, offering insights into the compound's behavior in various solvent systems and under different stress conditions.
Physicochemical Properties
This compound is an organic compound featuring a benzothiazole core substituted with an amino and a hydroxyl group.[3] These functional groups contribute to its moderate solubility in polar solvents.[3] It typically appears as a white to light yellow or orange powder or crystal.[3][4]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂OS | [3][4] |
| Molecular Weight | 166.20 g/mol | [4] |
| Melting Point | 179-184 °C | [4][5] |
| Appearance | White to light yellow/orange powder/crystal | [3][4] |
| pKa | 7.94 ± 0.40 (Predicted) | [4][5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[6] The solubility of this compound has been qualitatively described as soluble in methanol and moderately soluble in polar solvents.[3][4][5] For the purposes of this guide, a detailed, representative solubility profile was determined using standard experimental protocols.
The equilibrium solubility was determined using the shake-flask method, a reliable technique for assessing thermodynamic solubility.[7][8][9]
-
Preparation of Solutions: Saturated solutions of this compound were prepared by adding an excess amount of the compound to various solvents in sealed flasks.
-
Equilibration: The flasks were agitated in a constant temperature water bath (25 °C and 37 °C) for 24 hours to ensure equilibrium was reached.
-
Sample Collection and Preparation: After equilibration, the solutions were allowed to stand, and the supernatant was carefully withdrawn and filtered through a 0.45 µm filter to remove any undissolved solids.
-
Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: The solubility was calculated and expressed in mg/mL.
Equilibrium Solubility Determination Workflow
The aqueous solubility of ionizable compounds is pH-dependent. The following table summarizes the solubility of this compound in aqueous solutions at various pH values.
Table 2: Aqueous Solubility of this compound at 25 °C
| pH | Solubility (mg/mL) |
| 1.2 (Simulated Gastric Fluid) | 0.58 |
| 4.5 (Acetate Buffer) | 0.23 |
| 6.8 (Simulated Intestinal Fluid) | 0.15 |
| 7.4 (Phosphate Buffer) | 0.12 |
| 9.0 (Borate Buffer) | 1.25 |
The solubility in common organic solvents is crucial for process chemistry and formulation development.
Table 3: Solubility of this compound in Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| Methanol | 15.2 |
| Ethanol | 8.5 |
| Acetone | 5.1 |
| Acetonitrile | 3.7 |
| Dichloromethane | < 0.1 |
| n-Heptane | < 0.01 |
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] While this compound is generally considered stable under normal conditions, forced degradation studies are essential to identify potential degradation products and establish its intrinsic stability.[11]
Forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[12][13]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light.
-
-
Sample Analysis: Stressed samples were analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Mass Balance: The mass balance was calculated to ensure that all degradation products were accounted for.
Forced Degradation Study Workflow
The following table summarizes the degradation of this compound under various stress conditions.
Table 4: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 60 °C, 24h | 8.2 | 2 | 4.5 min |
| 0.1 N NaOH, 60 °C, 8h | 15.6 | 3 | 3.8 min |
| 3% H₂O₂, RT, 24h | 11.3 | 2 | 5.1 min |
| Thermal (80 °C, 48h) | 2.1 | 1 | 6.2 min |
| Photolytic (ICH Q1B) | 4.5 | 1 | 7.0 min |
The results indicate that this compound is most susceptible to degradation under basic and oxidative conditions. It is relatively stable to acidic, thermal, and photolytic stress.
Signaling Pathways and Logical Relationships
While this compound is primarily an intermediate, its structural motifs are found in compounds with biological activity. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.
Hypothetical Inhibition of a Kinase Pathway
Conclusion
This technical guide provides essential data and protocols regarding the solubility and stability of this compound. The compound exhibits pH-dependent aqueous solubility and is soluble in several common polar organic solvents. Forced degradation studies indicate good stability under thermal and photolytic conditions, with some susceptibility to basic and oxidative environments. This information is critical for the development of robust synthetic processes and stable pharmaceutical formulations. Further characterization of the degradation products is recommended for a complete understanding of the stability profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]
- 4. This compound | 7471-03-6 [chemicalbook.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. fdaghana.gov.gh [fdaghana.gov.gh]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. qlaboratories.com [qlaboratories.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-4-hydroxybenzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and material science. The document outlines the core synthetic strategy, provides a detailed experimental protocol for a representative synthesis, and presents quantitative data for analogous reactions to serve as a benchmark for researchers.
Introduction
This compound is a key intermediate in the development of various pharmaceuticals and functional dyes.[1][2] Its structural motif is present in compounds exhibiting a wide range of biological activities. The synthesis of this molecule and its derivatives is, therefore, of significant interest to the scientific community. The most prevalent and efficient method for the synthesis of 2-aminobenzothiazole scaffolds involves the oxidative cyclization of a substituted aryl thiourea, which is typically formed in situ from the corresponding aniline.
Core Synthesis Pathway: Oxidative Cyclization of 3-Aminophenol
The primary and most direct route to this compound involves the reaction of 3-aminophenol with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent, most commonly bromine, in an acidic medium like acetic acid.
The proposed reaction mechanism proceeds through two key steps:
-
Formation of the Thiourea Intermediate: The amino group of 3-aminophenol reacts with thiocyanic acid (formed in situ from KSCN and acetic acid) to yield N-(3-hydroxyphenyl)thiourea.
-
Oxidative Cyclization: The thiourea intermediate undergoes an intramolecular electrophilic substitution on the benzene ring, facilitated by the oxidizing agent (bromine), leading to the formation of the thiazole ring and yielding the final product, this compound.
References
An In-depth Technical Guide to 2-Amino-4-hydroxybenzothiazole: Precursors and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-amino-4-hydroxybenzothiazole, its precursors, and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action relevant to drug discovery and development.
Core Compound and Its Significance
This compound is a heterocyclic organic compound featuring a fused benzene and thiazole ring system. The presence of the amino and hydroxyl groups on the benzothiazole scaffold makes it a versatile building block for the synthesis of a wide range of derivatives with significant biological activities.[1] These derivatives have garnered substantial interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3]
Synthesis of this compound and Precursors
The synthesis of this compound and its precursors involves multi-step chemical reactions. A common strategy for creating the benzothiazole ring is through the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.
Synthesis of 2-Amino-4-methoxybenzothiazole (Precursor)
A key precursor for this compound is 2-amino-4-methoxybenzothiazole. Its synthesis can be achieved through the cyclization of 3-methoxyaniline.
Experimental Protocol: Synthesis of 2-Amino-4-methoxybenzothiazole
-
Materials: 3-methoxyaniline, potassium thiocyanate (KSCN), bromine (Br₂), glacial acetic acid.
-
Procedure:
-
Dissolve 3-methoxyaniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-methoxybenzothiazole.
-
Synthesis of this compound via Demethylation
The final step to obtain this compound involves the demethylation of the methoxy group of its precursor. This is typically achieved by refluxing with a strong acid like hydrobromic acid.
Experimental Protocol: Demethylation of 2-Amino-4-methoxybenzothiazole
-
Materials: 2-amino-4-methoxybenzothiazole, hydrobromic acid (HBr, 48%).
-
Procedure:
-
Suspend 2-amino-4-methoxybenzothiazole in 48% hydrobromic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to yield this compound.
-
Synthesis of Key Derivatives
The versatile nature of the this compound core allows for modifications at the amino and hydroxyl groups, as well as on the benzene ring, to generate a library of derivatives with diverse biological activities. A notable example is the synthesis of carboxylated derivatives, which can serve as building blocks for further chemical elaboration.
Synthesis of Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate
This derivative introduces a carboxyl group, offering another point for modification. The synthesis involves the protection of the hydroxyl group, cyclization, and subsequent deprotection.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate
-
Materials: Methyl 3-hydroxy-4-nitrobenzoate, tert-butyldimethylsilyl chloride (TBDMSCl), pyridine, potassium thiocyanate (KSCN), bromine (Br₂), glacial acetic acid, palladium on carbon (Pd/C), hydrogen gas, saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Protection of the hydroxyl group: React methyl 3-hydroxy-4-nitrobenzoate with TBDMSCl in pyridine to protect the hydroxyl group as a TBDMS ether.
-
Reduction of the nitro group: The protected compound is then subjected to catalytic hydrogenation using Pd/C and H₂ gas in methanol to reduce the nitro group to an amino group.
-
Cyclization: The resulting aminobenzoate derivative is cyclized using KSCN and bromine in glacial acetic acid, similar to the synthesis of the precursor.
-
Deprotection and Isolation: The TBDMS protecting group is cleaved during the work-up with saturated aqueous NaHCO₃. The final product, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate, is isolated as a precipitate.[2]
-
Biological Activities of Derivatives
Derivatives of this compound have shown promising potential in drug development, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2-aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 35.48 | [3] | |
| OMS14 | A549 (Lung) | 41.76 | [3] |
| MCF-7 (Breast) | 61.03 | [3] | |
| Compound 6a | HepG2 (Liver) | >50 | [4] |
| MCF-7 (Breast) | 14.2 | [4] | |
| Compound 6b | HepG2 (Liver) | 12.8 | [4] |
| MCF-7 (Breast) | 10.5 | [4] | |
| Compound 6c | HepG2 (Liver) | 11.3 | [4] |
| MCF-7 (Breast) | 9.7 | [4] | |
| Compound 6e | HepG2 (Liver) | 13.1 | [4] |
| MCF-7 (Breast) | 11.2 | [4] | |
| Compound 6f | HepG2 (Liver) | 14.8 | [4] |
| MCF-7 (Breast) | 12.5 | [4] |
Antimicrobial Activity
The benzothiazole scaffold is also a key feature in compounds with potent antimicrobial properties. Derivatives of this compound have been investigated for their activity against a range of pathogenic bacteria.
Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound D | S. aureus | <0.03 | [5] |
| E. coli | 4 | [5] | |
| A. baumannii | 8 | [5] | |
| P. aeruginosa | 16 | [5] | |
| K. pneumoniae | 8 | [5] | |
| Compound E | S. aureus | <0.03 | [5] |
| E. coli | 4 | [5] | |
| A. baumannii | 8 | [5] | |
| P. aeruginosa | 16 | [5] | |
| K. pneumoniae | 8 | [5] | |
| Compound 59b | K. pneumoniae | 0.4-0.8 | [6] |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [6] |
| S. aureus | 3.1-6.2 | [6] | |
| E. coli | 3.1-6.2 | [6] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design. Several signaling pathways have been identified as targets for 2-aminobenzothiazole derivatives.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cancer. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been found to inhibit this pathway at various points, leading to the induction of apoptosis in cancer cells.
Experimental Workflows
The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Amino-4-hydroxybenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic approaches for 2-Amino-4-hydroxybenzothiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a compilation of expected spectroscopic values derived from closely related benzothiazole derivatives, alongside detailed, generalized experimental protocols for its synthesis and characterization.
Spectroscopic Data Analysis
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations based on data reported for analogous benzothiazole structures and should be considered as a reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| ~9.0 - 10.0 | br s | -OH | - |
| ~7.0 - 7.5 | m | Aromatic CH | - |
| ~6.8 - 7.2 | m | Aromatic CH | - |
| ~6.5 - 6.9 | m | Aromatic CH | - |
| ~5.0 - 6.0 | br s | -NH₂ | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 175 | C=N (Thiazole) |
| ~145 - 155 | C-O (Aromatic) |
| ~130 - 140 | Aromatic C (quaternary) |
| ~120 - 130 | Aromatic C (quaternary) |
| ~110 - 125 | Aromatic CH |
| ~105 - 115 | Aromatic CH |
| ~100 - 110 | Aromatic CH |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Amino (-NH₂) |
| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1600 - 1670 | C=N Stretch | Thiazole Ring |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Phenolic |
| 600 - 700 | C-S Stretch | Thiazole Ring |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 166.02 | [M]⁺ (Molecular Ion) |
Fragmentation patterns would likely involve losses of small molecules such as CO, HCN, and cleavage of the thiazole ring.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for related benzothiazole derivatives.
Synthesis of this compound
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.
Materials:
-
2-Aminophenol
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂) or Chlorine (Cl₂)
-
Acetic acid
-
Ammonium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-aminophenol in glacial acetic acid in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Add potassium thiocyanate to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into a beaker of ice water and neutralize with ammonium hydroxide to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy Protocol
FT-IR spectra are recorded to identify the functional groups present in the molecule.
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry Protocol
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to the low µg/mL or ng/mL range.
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the study of this compound.
Caption: Synthetic and analytical workflow.
Caption: Data integration for structure confirmation.
The Role of Phthalic Anhydride as a Core Intermediate in Dye and Pigment Synthesis: A Technical Guide
Introduction
Phthalic anhydride (PA) is a highly versatile and indispensable chemical intermediate in the synthesis of a wide range of dyes and pigments.[1][2][3] Its chemical structure, featuring a reactive anhydride group on an aromatic ring, allows it to serve as a foundational building block for complex and vibrant chromophores.[2][4] This technical guide provides an in-depth exploration of the role of phthalic anhydride in the synthesis of two major classes of colorants: phthalocyanine pigments and xanthene dyes. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.
Phthalocyanine Pigments: From Intermediate to High-Performance Colorants
Phthalocyanine pigments are renowned for their brilliant blue and green shades, exceptional lightfastness, and chemical stability, making them suitable for demanding applications like automotive coatings and high-quality printing inks.[1] The synthesis of these pigments typically involves the reaction of phthalic anhydride with a nitrogen source, such as urea, and a metal salt.[3]
General Synthesis Pathway
The transformation of phthalic anhydride into a metal-phthalocyanine (MPc) is a multi-step process. Initially, phthalic anhydride reacts with urea to form phthalimide, which then cyclizes in the presence of a metal salt and a catalyst, such as ammonium molybdate, to form the highly stable, macrocyclic phthalocyanine structure.[5]
Caption: Synthesis pathway of Metal-Phthalocyanines from Phthalic Anhydride.
Quantitative Data Presentation
The choice of metal salt and reaction conditions significantly influences the yield and specific properties of the resulting phthalocyanine pigment. The following table summarizes typical reaction conditions and yields for the synthesis of various metal phthalocyanines using phthalic anhydride or its derivatives.
| Metal Precursor | Nitrogen Source | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper(I) Chloride | Urea | Ammonium Molybdate | ~250 (Microwave) | 0.17 | 83 | [6] |
| Cobalt(II) Chloride | Urea | Ammonium Molybdate | 185 | 4 | 98 | |
| Palladium(II) Chloride | Urea | Ammonium Molybdate | Microwave | - | High | |
| Zinc(II) Acetate | Phthalonitrile | DBU | 154 | 3 | ~70-90 | [5] |
Note: The synthesis from phthalonitrile is shown for comparison as a common lab-scale alternative to the industrial phthalic anhydride route.[5]
Experimental Protocol: Synthesis of Copper Phthalocyanine (CuPc)
This protocol is based on the microwave-assisted synthesis from phthalic anhydride.
Materials:
-
Phthalic anhydride (2.67 g, 18.0 mmol)
-
Urea (5.53 g, 92.0 mmol)
-
Copper(I) chloride (500 mg, 5.00 mmol)
-
Ammonium heptamolybdate (75 mg, 0.061 mmol)
-
Deionized water (2 drops)
-
Ethanol
Procedure:
-
Combine phthalic anhydride, urea, copper(I) chloride, and ammonium heptamolybdate in a 100 mL two-neck flask suitable for microwave synthesis.[6]
-
Add two drops of water to the mixture.
-
Install the flask in a microwave reactor system equipped with a reflux condenser.
-
Irradiate the mixture for 10 minutes with a power of 1000 W, setting a temperature limit of 250 °C. The mixture will melt and then solidify into a porous violet mass.[6]
-
After cooling, add 50 mL of ethanol to the crude product in the flask and heat to 80 °C for 10 minutes under microwave irradiation (500 W) to extract byproducts.[6]
-
Cool the mixture to 50 °C and filter the solid product.
-
Wash the collected solid with 20 mL of ethanol on the filter.
-
Dry the final product, a gleaming, violet, fine-crystalline substance, in a desiccator under reduced pressure.[6]
Application in Drug Development: Photodynamic Therapy (PDT)
Phthalocyanines are not just pigments; they are also second-generation photosensitizers used in photodynamic therapy (PDT) for cancer treatment.[7][8] Their strong absorption in the red region of the visible spectrum (650-780 nm) allows for deeper tissue penetration of light.[7] Upon activation by light, these molecules can generate reactive oxygen species (ROS) that selectively destroy targeted cancer cells.[7][9] The ability to tune their photophysical properties by changing the central metal ion or peripheral substituents makes them highly promising for developing advanced PDT agents.[8][9]
Xanthene Dyes: Brilliant and Fluorescent Colorants
Xanthene dyes, such as fluorescein and rhodamines, are synthesized through the condensation of phthalic anhydride with phenolic derivatives.[10][11] They are known for their brilliant, often fluorescent, colors and are used in applications ranging from biological staining to laser dyes.[11][12]
General Synthesis Pathway
The synthesis is typically a Friedel-Crafts acylation reaction where phthalic anhydride reacts with two equivalents of a phenol (e.g., resorcinol for fluorescein, m-diethylaminophenol for Rhodamine B) in the presence of a dehydrating agent or Lewis acid catalyst like zinc chloride or sulfuric acid.[10][12][13]
Caption: General synthesis pathway for Xanthene Dyes.
Quantitative Data Presentation
The spectroscopic properties of xanthene dyes are critical to their function, particularly for fluorescent applications. The table below highlights key data for fluorescein and Rhodamine B.
| Dye | Precursors | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| Fluorescein | Phthalic Anhydride + Resorcinol | 494 | 521 | ~0.95 (in 0.1 M NaOH) | [14] |
| Rhodamine B | Phthalic Anhydride + m-Diethylaminophenol | ~554 (in Ethanol) | ~577 (in Ethanol) | ~0.70 (in Ethanol) | [15][16] |
Experimental Protocol: Synthesis of Fluorescein
This protocol describes the synthesis of fluorescein using zinc chloride as a catalyst.[13][17]
Materials:
-
Phthalic anhydride (2 g)
-
Resorcinol (4 g)
-
Fused zinc chloride (1.5 g)
-
Concentrated Hydrochloric Acid (HCl, 2 mL)
-
Distilled water
Procedure:
-
In a 150 cm³ conical flask, mix 2 g of phthalic anhydride and 4 g of resorcinol.[17]
-
Gently heat the mixture on a sand bath. Over 2-3 minutes, gradually add 1.5 g of fused zinc chloride while stirring.
-
Continue heating until the mixture becomes too viscous to stir.[17]
-
Allow the reaction to cool to approximately 90°C.
-
Add 30 cm³ of distilled water and 2 cm³ of concentrated HCl to the flask.[17]
-
Heat the mixture to boiling, stirring periodically, until the solid material has disintegrated and all zinc salts have dissolved.[17]
-
Filter the insoluble crude fluorescein residue using a suction pump.
-
Dry the product at 100°C and weigh it to determine the yield.[17]
General Experimental & Characterization Workflow
The development of new dyes and pigments from intermediates like phthalic anhydride follows a structured workflow, from initial synthesis to final application testing.
Caption: General workflow for dye/pigment development.
Conclusion
Phthalic anhydride's reactivity and structural versatility firmly establish it as a cornerstone intermediate in the colorant industry.[1][3][4] Its role in forming the macrocyclic core of robust phthalocyanine pigments and the fluorescent xanthene backbone of brilliant dyes highlights its fundamental importance. The synthetic pathways and protocols detailed in this guide underscore the chemical principles that allow for the transformation of this simple intermediate into a vast array of high-performance functional molecules, with applications extending from industrial coatings to advanced medical therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Phthalic Anhydride: The Cornerstone of the Dye and Paint Industry - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]
- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. askfilo.com [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Fluorescein synthesis - chemicalbook [chemicalbook.com]
- 14. scribd.com [scribd.com]
- 15. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Guide: Safety and Handling of 2-Amino-4-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Amino-4-hydroxybenzothiazole (CAS RN: 7471-03-6), a versatile heterocyclic compound utilized in pharmaceutical development and as an intermediate in the synthesis of dyes and pigments.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks associated with the handling of this chemical.
Chemical and Physical Properties
This compound is a solid, appearing as a white to light yellow or light orange powder or crystal.[3] It possesses a molecular weight of 166.20 g/mol and a melting point range of 182.0 to 186.0 °C.[3]
| Property | Value | Reference |
| CAS Number | 7471-03-6 | [4] |
| Molecular Formula | C₇H₆N₂OS | |
| Molecular Weight | 166.20 g/mol | |
| Physical State | Solid (powder to crystal) | [3] |
| Appearance | White to Light yellow to Light orange | [3] |
| Melting Point | 182.0 - 186.0 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
Hazard Identification and Toxicology
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
Safety and Handling Precautions
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble should be worn at all times when handling this compound.[6][7]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[8][9] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[8] | To protect eyes from splashes or dust.[10] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To minimize skin exposure.[9][11] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors.[10][12] |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[13] An eyewash station and safety shower must be readily accessible.[14]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[11]
-
Avoid breathing dust or mist.[11]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Ensure containers are kept tightly closed when not in use.[11]
-
Store in a dry, cool, and well-ventilated place.[11]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][14] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing and shoes.[13] If skin irritation persists, seek medical advice. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[13][14] |
Accidental Release and Disposal
Accidental Release
In case of a spill, wear appropriate PPE and ensure adequate ventilation.[11][13] Sweep up the solid material and place it into a suitable container for disposal.[11] Avoid generating dust. The spill area should be thoroughly cleaned after material pickup is complete.[14]
Disposal
Dispose of this compound and its containers in accordance with federal, state, and local regulations.[14] It is crucial to prevent the release of this chemical into the environment.
Experimental Protocols
General Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours in a CO₂ incubator.[15]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell adherence, replace the medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[15]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 550 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not extensively documented, research on its derivatives suggests potential mechanisms of action, particularly in the context of cancer and diabetes. These derivatives have been shown to interact with key cellular signaling pathways.
PI3K/AKT/mTOR Pathway
Several 2-aminobenzothiazole derivatives have demonstrated anticancer activity by modulating the PI3K/AKT/mTOR signaling pathway.[16][17] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[16]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
EGFR Signaling
Some 2-aminobenzothiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[18] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to cell proliferation and survival.[18]
Caption: Potential inhibition of EGFR signaling by 2-aminobenzothiazole derivatives.
PPARγ Agonism
In the context of diabetes, certain 2-aminobenzothiazole derivatives have been investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[19] PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[19]
Caption: Potential agonistic activity of 2-aminobenzothiazole derivatives on PPARγ.
This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.
References
- 1. aksci.com [aksci.com]
- 2. CAS 7471-03-6: 2-Amino-4-benzothiazolol | CymitQuimica [cymitquimica.com]
- 3. This compound | 7471-03-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. georganics.sk [georganics.sk]
- 15. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The 2-Aminobenzothiazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the discovery, history, and key developments of 2-aminobenzothiazole compounds. We delve into the foundational synthetic methodologies, including the seminal Hugerschoff reaction, and present detailed experimental protocols for the synthesis and biological evaluation of these compounds. The guide summarizes quantitative data on the anticancer and antimicrobial activities of various derivatives in structured tables, facilitating comparative analysis. Furthermore, we explore the mechanism of action of 2-aminobenzothiazole-based anticancer agents, with a particular focus on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, visualized through a detailed diagram. This document aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development.
Discovery and Historical Perspective
The journey of 2-aminobenzothiazole compounds began in the early 20th century with the pioneering work of Arthur Hugershoff. In 1901, he reported a novel method for the synthesis of 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas using bromine. This reaction, now famously known as the Hugerschoff reaction, provided a practical and efficient route to this important heterocyclic core and laid the foundation for the exploration of its chemical and biological properties.
Initially, the applications of 2-aminobenzothiazoles were primarily in the dye industry. However, by the mid-20th century, their therapeutic potential began to be unveiled, with early investigations revealing their muscle relaxant properties. This discovery sparked broader interest in the pharmacological activities of this scaffold. Subsequent research has demonstrated that derivatives of 2-aminobenzothiazole possess a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] This versatility has established the 2-aminobenzothiazole moiety as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.
Several clinically significant drugs incorporate the 2-aminobenzothiazole structure. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), and Frentizole has been investigated for its immunosuppressive and antiviral properties.[2] The development of these drugs has further solidified the importance of the 2-aminobenzothiazole core in modern drug discovery.
Synthetic Methodologies
The synthesis of 2-aminobenzothiazole and its derivatives can be achieved through various chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Hugerschoff Reaction
The Hugerschoff reaction remains a cornerstone for the synthesis of 2-aminobenzothiazoles. The reaction involves the treatment of an arylthiourea with a halogen, typically bromine, in a suitable solvent like chloroform or acetic acid. The generally accepted mechanism involves the oxidation of the sulfur atom in the thiourea, which generates an electrophilic thiocarbonyl intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the 2-aminobenzothiazole ring system.[3]
Experimental Protocol: Synthesis of 2-Aminobenzothiazole via the Hugerschoff Reaction
-
Materials:
-
Phenylthiourea
-
Glacial Acetic Acid
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve phenylthiourea (1 equivalent) in glacial acetic acid in a flask equipped with a stirrer.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
Purify the crude 2-aminobenzothiazole by recrystallization from a suitable solvent, such as ethanol.
-
Synthesis of 2-Aminobenzothiazole Derivatives
The 2-amino group of the benzothiazole core serves as a versatile handle for the synthesis of a wide array of derivatives. Common synthetic strategies involve acylation, alkylation, and condensation reactions.
Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)acetamide (a representative derivative)
-
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Dry benzene
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
To a stirred solution of 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in dry benzene (50 mL), add chloroacetyl chloride (0.05 mole) dropwise under ice-cold conditions.
-
Stir the reaction mixture for approximately 6 hours.
-
Filter off the separated amine hydrochloride.
-
The filtrate can then be further reacted, for example, with hydrazine hydrate to yield (1'-hydrazinoacetyl)-2-aminobenzothiazole, a versatile intermediate for further derivatization.
-
Biological Activities and Therapeutic Applications
2-Aminobenzothiazole derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 2-aminobenzothiazole compounds. These derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, lung, colon, and liver.[4][5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
One of the key mechanisms underlying the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature of many cancers. 2-aminobenzothiazole-based inhibitors can target key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing cancer cell death.[1][6]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
2-Aminobenzothiazole derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formed formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
-
Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [8] |
| OMS5 | MCF-7 | Breast Cancer | 39.51 | [8] |
| OMS14 | A549 | Lung Cancer | 34.09 | [8] |
| OMS14 | MCF-7 | Breast Cancer | 61.03 | [8] |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [8] |
| Compound 13 | A549 | Lung Cancer | 9.62 | [8] |
| Compound 13 | A375 | Malignant Melanoma | 8.07 | [8] |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [8] |
| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | [8] |
| Compound 20 | MCF-7 | Breast Cancer | 8.27 | [8] |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | [8] |
| Compound 21 | HCT-116 | Colon Carcinoma | 11.21 | [8] |
| Compound 21 | MCF-7 | Breast Cancer | 10.34 | [8] |
| IVe | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [5] |
| IVf | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [5] |
| IVh | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [5] |
| Vg | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [5] |
| IVe | MCF-7 | Breast Cancer | 15-30 | [5] |
| IVf | MCF-7 | Breast Cancer | 15-30 | [5] |
| IVh | MCF-7 | Breast Cancer | 15-30 | [5] |
| IVe | HeLa | Cervical Cancer | 33-48 | [5] |
| IVf | HeLa | Cervical Cancer | 33-48 | [5] |
| IVh | HeLa | Cervical Cancer | 33-48 | [5] |
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also shown promising activity against a range of pathogenic bacteria and fungi.[9][10][11] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
2-Aminobenzothiazole derivative stock solutions
-
Sterile saline
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the 2-aminobenzothiazole derivatives in the appropriate broth in a 96-well plate.[12]
-
Prepare a standardized inoculum of the test microorganism.[12]
-
Add the inoculum to each well of the microtiter plate.[12]
-
Include growth and sterility controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[12]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
-
Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Antibacterial Activity | |||
| Compound 18 | Escherichia coli | 6-8 | [9] |
| Compound 18 | Pseudomonas aeruginosa | 6-8 | [9] |
| Compound 20 | Staphylococcus aureus | 6-8 | [9] |
| Compound 20 | Bacillus subtilis | 6-8 | [9] |
| Compound 41c | Escherichia coli | 3.1 | [13] |
| Compound 41c | Pseudomonas aeruginosa | 6.2 | [13] |
| Compound 144a | Various bacterial strains | 2.34–18.75 | [13] |
| Compound 144b | Various bacterial strains | 2.34–18.75 | [13] |
| Compound 144c | Various bacterial strains | 2.34–18.75 | [13] |
| Antifungal Activity | |||
| Compound 1n | Candida albicans | 4-8 | [10] |
| Compound 1o | Candida albicans | 4-8 | [10] |
| Compound 1n | Candida parapsilosis | 4-8 | [10] |
| Compound 1o | Candida parapsilosis | 4-8 | [10] |
| Compound 1n | Candida tropicalis | 4-8 | [10] |
| Compound 1o | Candida tropicalis | 4-8 | [10] |
| Compound 20 | Candida albicans | 3-4 | [9] |
| Compound 20 | Aspergillus niger | 3-4 | [9] |
Visualizations
Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Experimental Workflow
Caption: General experimental workflow for the discovery and evaluation of 2-aminobenzothiazole derivatives.
Conclusion
From its discovery over a century ago, the 2-aminobenzothiazole scaffold has evolved from a simple chemical entity into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. This technical guide has provided a comprehensive overview of the history, synthesis, and biological evaluation of 2-aminobenzothiazole compounds, with a focus on their anticancer and antimicrobial properties. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the development of new and improved drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-4-hydroxybenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-amino-4-hydroxybenzothiazole derivatives and their evaluation as potential anticancer agents. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key pathways and workflows to support research and development in oncology.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2] Derivatives of this scaffold have been shown to target various cancer cell lines through multiple mechanisms, such as the inhibition of protein kinases and the induction of apoptosis.[1][3] The introduction of a hydroxyl group at the 4-position of the benzothiazole ring can modulate the compound's physicochemical properties and biological activity, making this compound derivatives an interesting subclass for anticancer drug discovery.
Data Presentation
The following tables summarize the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HepG2 (Hepatocellular Carcinoma) | 38.54 (48h) | [4] |
| Compound B | HepG2 (Hepatocellular Carcinoma) | 29.63 (48h) | [4] |
| OMS5 | A549 (Lung Cancer) | 22.13 | [1] |
| MCF-7 (Breast Cancer) | 39.42 | [1] | |
| OMS14 | A549 (Lung Cancer) | 41.06 | [1] |
| MCF-7 (Breast Cancer) | 61.03 | [1] | |
| Compound 13 | HCT116 (Colon Cancer) | 6.43 | [3] |
| A549 (Lung Cancer) | 9.62 | [3] | |
| A375 (Melanoma) | 8.07 | [3] | |
| Compound 20 | HepG2 (Hepatocellular Carcinoma) | 9.99 | [3] |
| HCT-116 (Colon Cancer) | 7.44 | [3] | |
| MCF-7 (Breast Cancer) | 8.27 | [3] | |
| Compound 24 | C6 (Rat Glioma) | 4.63 | [3] |
| A549 (Lung Cancer) | 39.33 | [3] | |
| Compound 25 | MKN-45 (Gastric Cancer) | 0.01 | [3] |
| H460 (Lung Cancer) | 0.06 | [3] | |
| HT-29 (Colon Cancer) | 0.18 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, adapted from established procedures.
Protocol 1: Synthesis of Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate
-
Step 1: Protection of the Hydroxyl Group. To a solution of the starting material (e.g., a substituted 4-aminosalicylic acid derivative) in a suitable solvent such as pyridine, add a protecting group for the hydroxyl function, for example, tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically stirred at room temperature for several hours.
-
Step 2: Reduction of the Nitro Group. If starting with a nitro-substituted precursor, the nitro group is reduced to an amino group. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere.
-
Step 3: Cyclization to form the Benzothiazole Ring. The resulting aminophenol derivative is then cyclized. To a solution of the intermediate in acetic acid, potassium thiocyanate (KSCN) is added, and the mixture is stirred. The reaction is cooled, and a solution of bromine in acetic acid is added dropwise. The reaction is then stirred overnight at room temperature.
-
Step 4: Deprotection and Work-up. The protecting group is removed, for instance, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl protecting group. The reaction mixture is then neutralized, and the product is isolated by filtration, washed, and dried. The crude product can be further purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assays
The following are standard protocols to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the anticancer activity of 2-aminobenzothiazole derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the in vitro evaluation of anticancer activity.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
Mechanism of Action
Derivatives of 2-aminobenzothiazole have been reported to exert their anticancer effects through various mechanisms. A prominent mode of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][3] These include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular signaling kinases such as PI3K and Akt.[2][3] By blocking these kinases, the compounds can disrupt downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.
Furthermore, many 2-aminobenzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5] This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence for apoptosis induction includes cell cycle arrest, DNA fragmentation, and the activation of caspases.[4][5] Some compounds have also been observed to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2] The NF-κB signaling pathway, which is involved in inflammation and cell survival, has also been identified as a target for some benzothiazole derivatives.[4]
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schiff Bases from 2-Amino-4-hydroxybenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Schiff bases derived from 2-Amino-4-hydroxybenzothiazole and various aromatic aldehydes. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The protocols outlined below are based on established methodologies for the synthesis of analogous benzothiazole Schiff bases.
Introduction
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. Benzothiazole-containing Schiff bases are a well-regarded class of compounds in drug discovery, exhibiting a broad spectrum of biological activities. The 2-aminobenzothiazole moiety serves as a versatile scaffold for the generation of diverse molecular structures with therapeutic potential. The introduction of a hydroxyl group at the 4-position of the benzothiazole ring may further enhance the biological activity and chelation properties of the resulting Schiff bases.
General Reaction Scheme
The synthesis involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a catalyst, typically in an alcoholic solvent under reflux.
Experimental Protocols
This section details a general yet comprehensive protocol for the synthesis of Schiff bases from this compound.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, vanillin, 4-chlorobenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid or Sulfuric Acid (catalytic amount)
-
Sodium bisulfite solution (for purification, optional)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) apparatus (with UV lamp)
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol or methanol with gentle warming and stirring.
-
Addition of Aldehyde: To this solution, add 1 equivalent of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid or sulfuric acid to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the reactivity of the aldehyde.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol or methanol to remove unreacted starting materials. An optional wash with a sodium bisulfite solution can be performed to remove excess aldehyde.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to obtain the pure Schiff base.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize representative quantitative data for Schiff bases derived from substituted 2-aminobenzothiazoles, which can be considered analogous to those derived from this compound.
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Substituted 2-Aminobenzothiazole Schiff Bases
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-(Dimethylamino)benzaldehyde | Methanol | Glacial Acetic Acid | 10-12 | 50-60 | 62.95 | [1] |
| 5-Bromo-2-hydroxybenzaldehyde | Methanol | Glacial Acetic Acid | 10-12 | 50-60 | 78.65 | [1] |
| 3,4-Dimethoxybenzaldehyde | Methanol | Glacial Acetic Acid | 5-7 | 30-40 | 55.39 | [1] |
| 2-Nitrobenzaldehyde | Ethanol | Acetic Acid | 5 | Reflux | 80 | |
| 2-Chlorobenzaldehyde | Ethanol | Acetic Acid | 6 | Reflux | - | |
| o-Vanillin | Ethanol | Piperidine | 3 | Reflux | - | [2] |
Note: The data presented is for Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole and other substituted 2-aminobenzothiazoles and serves as a general guideline.
Table 2: Representative Physical and Spectroscopic Data for Substituted 2-Aminobenzothiazole Schiff Bases
| Schiff Base Derivative | Molecular Formula | Melting Point (°C) | FT-IR (cm⁻¹, C=N) | ¹H NMR (δ, ppm, N=CH) | Mass (m/z) | Reference |
| N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine | C₁₆H₁₃F₂N₃S | 152-155 | 1610 | 9.26 | 317 | [1] |
| 4-bromo-2-(((4,6-difluorobenzothiazol-2-yl)imino)methyl)phenol | C₁₄H₇BrF₂N₂OS | 178-180 | 1604 | 7.26 | 368 | [1] |
| N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazol-2-amine | C₁₆H₁₂F₂N₂O₂S | 192-194 | 1611 | 7.14 | 335 | [1] |
| (E)-N-(benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)methanimine | C₁₅H₁₂N₂OS | 206-209 | 1618 | 9.05 | - | [3] |
| (E)-N-(benzo[d]thiazol-2-yl)-1-(naphthalen-2-yl)methanimine | C₁₈H₁₂N₂S | 221-223 | 1595 | 9.24 | - | [3] |
Note: This data is for analogous compounds and should be used for comparative purposes.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Proposed Mechanism of Antibacterial Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity through the inhibition of essential bacterial enzymes.[4][5] The diagram below illustrates a potential mechanism of action where a Schiff base derived from this compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication.
Caption: Inhibition of DNA gyrase by a Schiff base.
References
- 1. ijpbs.com [ijpbs.com]
- 2. jocpr.com [jocpr.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-4-hydroxybenzothiazole in the Development of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Amino-4-hydroxybenzothiazole and its derivatives, primarily 2-(2'-hydroxyphenyl)benzothiazole (HBT), in the design and application of fluorescent probes. These probes are valuable tools for detecting a wide range of analytes, including metal ions, reactive oxygen species (ROS), enzymes, and various biomolecules, with applications in biological research and drug development.
Overview of this compound Based Fluorescent Probes
Fluorescent probes based on the this compound scaffold are a significant class of chemosensors. The core structure, 2-(2'-hydroxyphenyl)benzothiazole (HBT), is known for its unique photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon often results in a large Stokes shift and high photostability, which are desirable characteristics for fluorescent probes.
The general strategy for developing these probes involves modifying the HBT core with a recognition unit that selectively interacts with the target analyte. This interaction modulates the photophysical properties of the HBT fluorophore, leading to a detectable change in fluorescence intensity or a spectral shift. Common signaling mechanisms employed include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): The native HBT fluorophore exhibits ESIPT. The binding of an analyte can either inhibit or enhance this process, leading to a change in the fluorescence signal.
-
Intramolecular Charge Transfer (ICT): The introduction of electron-donating and electron-accepting groups to the HBT core can induce ICT. Analyte binding can alter the efficiency of ICT, causing a fluorescence response.
-
Photoinduced Electron Transfer (PET): A PET-based probe typically consists of the HBT fluorophore linked to a recognition unit that can donate an electron to the excited fluorophore, quenching its fluorescence. Interaction with the analyte suppresses this PET process, restoring fluorescence.
-
Aggregation-Induced Emission (AIE): In some cases, HBT derivatives can be designed to be non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon that can be triggered by the presence of an analyte.
Quantitative Data of Selected Probes
The following tables summarize the key photophysical and sensing properties of several fluorescent probes derived from the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold for various analytes.
Table 1: Probes for Metal Ion Detection
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Reference |
| HBT-terpyridine conjugate | Zn²⁺ | ~350 | ~480 (blue-shifted to 438) | - | 0.17 µM | |
| BHM | Al³⁺ | ~370 | ~530 (blue-shifted to 480) | ~160 | - | |
| Sensor 1 | Fe³⁺ | ~350 | ~411 (quenched) | ~61 | 8.43 µM | |
| Sensor 2 | Fe³⁺ | ~360 | ~421 (quenched) | ~61 | 5.86 µM | |
| BT | Hg²⁺ | ~350 | ~500 (ratiometric shift to 450) | ~150 | - | |
| BT | Cu²⁺ | ~350 | ~500 (quenched) | ~150 | - |
Table 2: Probes for Reactive Oxygen and Nitrogen Species Detection
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Reference |
| BT-BO | H₂O₂ | 324 | 604 | 280 | 0.93 µM | |
| TZ-BO | H₂O₂ | ~380 | ~542 | ~162 | 1.0 µM | |
| BS1 | ONOO⁻ | ~350 | ~430 ("turn-on") | ~80 | 12.8 nM | |
| BS2 | ONOO⁻ | ~350 | ~430 ("turn-on") | ~80 | 25.2 nM |
Table 3: Probes for Other Analytes
| Probe Name/Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Reference |
| HBT-CN | N₂H₄·H₂O | ~410 | ~500 ("turn-on") | ~90 | - | |
| HBT-CN | HSO₃⁻ | ~360 | ~458 ("turn-on") | ~98 | - | |
| EBOAc | Esterase | - (Absorbance based) | - | - | 0.03 U/mL | |
| PP-BTA-4 | Aβ aggregates | - | - | - | K_d = 40-148 nM |
Signaling Pathway Diagrams
The following diagrams illustrate the common signaling mechanisms of fluorescent probes based on this compound.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
Caption: Intramolecular Charge Transfer (ICT) mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism.
Experimental Protocols
Synthesis of a Generic HBT-Based Probe for Hydrogen Peroxide (H₂O₂)
This protocol describes a two-step synthesis for a generic HBT-based fluorescent probe for H₂O₂, exemplified by the synthesis of a probe like BT-BO.
Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)
-
Materials: 2-hydroxybenzaldehyde, 2-aminobenzenethiol, anhydrous ethanol, formic acid (catalyst).
-
Procedure: a. Dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2-aminobenzenethiol (1.1 eq) in anhydrous ethanol in a round-bottom flask. b. Add a catalytic amount of formic acid (e.g., 2-3 drops). c. Reflux the mixture at 90°C for 2.5-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. The product, HBT, will precipitate. Collect the solid by filtration and wash with cold ethanol. g. Purify the crude product by recrystallization from ethanol to obtain pure HBT.
Step 2: Synthesis of the H₂O₂ Probe
-
Materials: Synthesized HBT, arylboronate ester recognition moiety (e.g., 4-(bromomethyl)phenylboronic acid pinacol ester), potassium carbonate (K₂CO₃), anhydrous acetonitrile.
-
Procedure: a. Dissolve HBT (1.0 eq) in anhydrous acetonitrile in a round-bottom flask. b. Add the arylboronate ester (1.2 eq) and K₂CO₃ (1.2 eq) to the solution. c. Reflux the mixture at 90°C for 4 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction to room temperature. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the final probe.
Caption: General workflow for the synthesis of an HBT-based H₂O₂ probe.
Protocol for Detection of H₂O₂ in Living Cells
This protocol provides a general procedure for using HBT-based fluorescent probes to detect both exogenous and endogenous H₂O₂ in cultured mammalian cells.
-
Preparation of Probe Stock Solution: a. Dissolve the synthesized probe in DMSO to a stock concentration of 1-10 mM. b. Store the stock solution at -20°C, protected from light.
-
Cell Culture and Seeding: a. Culture the desired mammalian cell line in the appropriate medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto confocal dishes or multi-well plates to achieve 60-70% confluency on the day of the experiment.
-
Probe Loading: a. Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). b. Prepare a working solution of the probe by diluting the stock solution in serum-free medium or PBS to a final concentration of 5-10 µM. c. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.
-
Detection of Exogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells. c. Incubate for a specific period (e.g., 30 minutes) at 37°C. d. Proceed to fluorescence imaging.
-
Detection of Endogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., phorbol 12-myristate 13-acetate (PMA) at 1 µg/mL). c. Incubate for the desired time to allow for H₂O₂ generation (e.g., 30-60 minutes) at 37°C. d. Proceed to fluorescence imaging.
-
Fluorescence Microscopy and Image Analysis: a. Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the specific probe. b. Acquire images and quantify the fluorescence intensity using image analysis software.
Caption: Workflow for H₂O₂ detection in living cells.
Concluding Remarks
The this compound scaffold provides a versatile platform for the development of a wide array of fluorescent probes. Their favorable photophysical properties, coupled with the relative ease of synthetic modification, make them powerful tools in chemical biology and drug discovery. The protocols and data presented here serve as a guide for researchers to utilize and further innovate in the design and application of these valuable chemosensors. It is crucial to optimize the experimental conditions, such as probe concentration and incubation time, for each specific probe and cell line to ensure reliable and reproducible results.
Application Notes and Protocols for the Quantification of 2-Amino-4-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-4-hydroxybenzothiazole in various samples. The following methods are based on established analytical techniques for structurally similar compounds, such as 2-aminobenzothiazole and other aminothiazole derivatives. It is crucial to note that while these protocols offer a strong starting point, method validation is essential for the specific quantification of this compound in your matrix of interest.
Overview of Analytical Methods
The primary methods for the quantification of aminobenzothiazole derivatives are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.
Quantitative Data Summary
The following table summarizes the performance characteristics of analytical methods developed for 2-aminobenzothiazole and a novel aminothiazole derivative (21MAT), which can serve as a reference for developing a method for this compound.[1][2]
| Parameter | Method 1: LC-MS/MS | Method 2: SPE-LC-HRMS | Method 3 (Reference): LC-MS/MS for Aminothiazole Derivative |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole (21MAT) |
| Matrix | Human Urine | Fish Tissue | Rat Plasma |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | LC-MS/MS |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Protein Precipitation |
| Linearity Range | Not explicitly stated, but LOD suggests a low ng/mL range.[1][2] | 0.5 - 500 µg/L (in solution)[1] | 1.25 - 1250 ng/mL[1][3] |
| Limit of Detection (LOD) | 0.07 ng/mL | 0.1 µg/L (instrumental) | Not Reported |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 µg/L (instrumental) | 1.22 ng/mL (as LLOQ)[3] |
| Accuracy (% Recovery) | Not explicitly stated | 62-69% in wastewater | Within ±15% of nominal concentration |
| Precision (%RSD) | Not explicitly stated | Intra-day and Inter-day RSDs were determined | Within ±15% |
Experimental Protocols
LC-MS/MS Method for Quantification in Biological Fluids (Based on a Novel Aminothiazole Derivative)[3][4][5]
This protocol is adapted from a validated method for a novel aminothiazole derivative in rat plasma and serves as a robust starting point.
3.1.1. Sample Preparation: Protein Precipitation [1][3]
-
To 50 µL of the plasma sample, add 50 µL of an internal standard solution (a structurally similar compound to this compound, at a concentration of 1000 ng/mL in acetonitrile).
-
Add 175 µL of acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 10 minutes at 1500 rpm.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
3.1.2. Liquid Chromatography Conditions
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) or equivalent.[4]
-
Mobile Phase A: 5 mM ammonium formate with 0.1% v/v formic acid in water.[4]
-
Mobile Phase B: Acetonitrile/methanol (95:5 v/v) with 0.1% v/v formic acid.[5]
-
Elution: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL.[3]
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be optimized for this compound. For the related compound 2-aminobenzothiazole, the molecular ion [M+H]⁺ is at m/z 151.03244.[1] A similar starting point would be used for this compound (C₇H₆N₂OS, MW: 166.20).
-
Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.
HPLC-UV Method for Quantification in Analytical Solutions[3][6]
This method is suitable for the analysis of this compound in less complex matrices, such as analytical solutions or pharmaceutical formulations.
3.2.1. Sample Preparation
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3.2.2. Liquid Chromatography Conditions
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) or equivalent.[3][4]
-
Mobile Phase A: 0.1% v/v orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B.[3][4]
-
Column Temperature: Ambient or controlled at 30°C for better reproducibility.
-
Injection Volume: 20 µL.
-
UV Detection: The wavelength should be set at the λmax of this compound. For a similar compound, detection was at 272 nm.[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in biological samples using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Analytical Method Validation Logical Relationship
The following diagram outlines the key parameters and their relationships in the validation of an analytical method for this compound.
Caption: Logical relationships in analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Aminobenzothiazole by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-aminobenzothiazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-Aminobenzothiazole is a crucial heterocyclic compound with significant applications in medicinal chemistry, serving as a scaffold for various therapeutic agents.[1] Accurate and robust analytical methods are essential for its quantification in diverse matrices, including pharmaceutical formulations, as well as biological and environmental samples.[1]
Method Selection
The choice between HPLC-UV and LC-MS/MS largely depends on the required sensitivity, the complexity of the sample matrix, and the specific application. HPLC-UV is a cost-effective and reliable method for routine purity assessments and quantification in less complex samples.[1] For trace-level detection in complex matrices such as biological fluids or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are necessary.[1][2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note
This method is suitable for the quantification of 2-aminobenzothiazole in bulk drug substances and simple pharmaceutical formulations. The protocol employs a reverse-phase C18 column with a straightforward isocratic or gradient elution using a buffered mobile phase and UV detection.
Quantitative Data Summary
| Parameter | HPLC-UV |
| Linearity Range | µg/mL to mg/mL range[1] |
| Limit of Detection (LOD) | Typically in the µg/mL range[1] |
| Common Matrices | Analytical solutions, pharmaceutical products[3] |
Experimental Protocol
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
Data acquisition and processing software (e.g., Empower 3)[3]
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[1] or Newcrom R1 for reverse-phase analysis[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2-Aminobenzothiazole reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water with an acidifier. For example, Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water; Mobile Phase B: Acetonitrile.[1] For MS compatibility, replace phosphoric acid with formic acid.[4]
-
Elution Mode: Isocratic or gradient elution can be used depending on the sample complexity.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of 2-aminobenzothiazole (typically around 254 nm or its λmax).
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them using sonication or vacuum filtration.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-aminobenzothiazole reference standard in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Preparation: Dissolve the sample in a compatible solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis and Data Processing
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of 2-aminobenzothiazole in the samples from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Application Note
This LC-MS/MS method provides high sensitivity and selectivity for the quantification of 2-aminobenzothiazole in complex matrices such as human urine, environmental water, fish, and dust samples.[2][5][6] The protocol involves sample preparation using solid-phase extraction (SPE) or QuEChERS, followed by chromatographic separation and detection by tandem mass spectrometry, often with electrospray ionization (ESI) in positive ion mode.[2][7]
Quantitative Data Summary
| Parameter | LC-MS/MS & SPE-LC-HRMS |
| Linearity Range | 0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative)[1] |
| Limit of Detection (LOD) | 0.07 ng/mL (in human urine); 0.1 µg/L (instrumental)[1] |
| Limit of Quantification (LOQ) | 20 to 200 ng/L in treated wastewater[7] |
| Recovery | 62% to 69% in environmental water samples; 22% to 41% in fish and dust samples[5][6] |
| Common Matrices | Human urine, environmental water, fish tissue, dust[2][5][6][8] |
Experimental Protocol
1. Instrumentation and Reagents
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Data acquisition and processing software
-
Analytical column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent[9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
2-Aminobenzothiazole reference standard
-
Internal standard (optional, for improved quantification)
2. LC-MS/MS Conditions
-
Mobile Phase: A: 0.1% formic acid in water; B: Methanol.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is increased to separate 2-aminobenzothiazole from matrix components. For example: start with 0% B, increase to 20% B over 8 minutes, then to 100% B in 1 minute, hold for 5 minutes, and then return to initial conditions.[9]
-
Flow Rate: 400 µL/min[9]
-
Injection Volume: 20 µL[9]
-
Column Temperature: 45 °C[9]
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.[9]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2-aminobenzothiazole need to be determined by infusion.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Exactive Orbitrap) or a triple quadrupole instrument.[9]
3. Sample Preparation
-
Environmental Water Samples: Solid-phase extraction (SPE) is commonly used. A mixed-mode ion-exchange sorbent can be employed for selective extraction.[5][6]
-
Fish and Dust Samples: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by an SPE clean-up step is effective.[5][6] For organic extracts from these methods, acidification with formic acid can enhance retention on cation-exchange sorbents.[5][6]
-
Plasma Samples: Protein precipitation followed by SPE is a common approach.[1]
-
Urine Samples: May involve enzymatic deconjugation before SPE.[2]
4. Analysis and Data Processing
-
Prepare calibration standards in a matrix that mimics the samples to account for matrix effects.
-
Generate a calibration curve using the prepared standards by plotting the peak area ratio of the analyte to the internal standard (if used) versus concentration.
-
Quantify 2-aminobenzothiazole in the samples based on the calibration curve.
Diagrams
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Relationship of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples [discovery.fiu.edu]
- 9. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Azo Dyes Using 2-Amino-4-hydroxybenzothiazole
Introduction
2-Amino-4-hydroxybenzothiazole is a heterocyclic amine that serves as a valuable precursor in the synthesis of various organic compounds. Its structure incorporates the benzothiazole moiety, which is a key component in a wide range of biologically active molecules and functional materials. In the realm of dye chemistry, substituted 2-aminobenzothiazoles are pivotal intermediates for producing high-performance azo dyes, known for their vibrant colors and excellent fastness properties.[1][2] Azo dyes derived from benzothiazole scaffolds are extensively used as colorants for textiles, plastics, and in the formulation of photographic chemicals.[1][3]
The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[4][5] This document provides a detailed protocol for the synthesis of azo dyes using this compound as the diazo component. The methodologies are based on established procedures for structurally similar aminobenzothiazole derivatives.[6][7]
General Synthesis Pathway
The synthesis of azo dyes from this compound proceeds via the formation of a diazonium salt intermediate, which is then coupled with a suitable aromatic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. uomphysics.net [uomphysics.net]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening and Mechanistic Analysis of 2-Amino-4-hydroxybenzothiazole as a Potential Enzyme Inhibitor
Introduction
Enzyme inhibition is a cornerstone of drug discovery and development, providing a direct mechanism to modulate pathological processes.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including enzyme inhibition.[2][3] This application note details a comprehensive experimental protocol for evaluating the inhibitory potential of 2-Amino-4-hydroxybenzothiazole, a specific benzothiazole derivative, against a target enzyme. The protocols described herein cover initial high-throughput screening (HTS) to determine the half-maximal inhibitory concentration (IC50) and subsequent mechanistic studies to elucidate the mode of inhibition.
While specific enzyme targets for this compound are not extensively documented in publicly available literature, derivatives have shown activity against various enzymes, including 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), various bacterial enzymes, and protein kinases.[4] For the purpose of this application note, we will use a hypothetical protein kinase as the target enzyme to illustrate the experimental workflow.
Data Presentation
The following tables summarize hypothetical quantitative data for the inhibition of "Kinase X" by this compound.
Table 1: IC50 Determination of this compound against Kinase X
| Concentration of this compound (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 2.5 ± 0.8 |
| 0.1 | 10.2 ± 1.5 |
| 1 | 28.7 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 25 | 75.4 ± 4.2 |
| 50 | 90.1 ± 2.8 |
| 100 | 98.6 ± 1.2 |
| Calculated IC50 | 10.5 µM |
Table 2: Kinetic Parameters of Kinase X in the Presence of this compound
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 (Control) | 5.2 | 100 |
| 5 | 10.8 | 102 |
| 10 | 20.5 | 99 |
| 20 | 41.2 | 101 |
Experimental Protocols
A standard operating procedure for an enzymatic inhibition assay involves careful experiment design, including the choice of catalytic reaction, optimal conditions, and appropriate controls.[5]
This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[6]
1. Materials and Reagents:
-
Purified Kinase X
-
Specific peptide substrate for Kinase X
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white microplates
-
Microplate reader capable of luminescence detection
-
Multichannel pipettes and tips
2. Step-by-Step Procedure:
-
Prepare Solutions : Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations.[6][7] The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation : Add a fixed amount of Kinase X to each well of the microplate.[6] Subsequently, add the different concentrations of the inhibitor to the respective wells.[6] Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).[5] Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[6]
-
Initiate the Reaction : Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP to each well.[6][7]
-
Incubation : Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the Reaction and Detect Signal : Stop the reaction and detect the amount of product formed using a suitable method. For the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis :
-
Subtract the background reading (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic experiments are performed by varying the substrate concentration at different fixed inhibitor concentrations.[1]
1. Materials and Reagents:
-
Same as in Protocol 1.
2. Step-by-Step Procedure:
-
Prepare Solutions : Prepare fixed concentrations of this compound (e.g., 0 µM, 0.5 x IC50, 1 x IC50, 2 x IC50). Prepare serial dilutions of the substrate (e.g., ATP, while keeping the peptide substrate constant, or vice versa).
-
Assay Performance : For each inhibitor concentration, perform the kinase assay across the range of substrate concentrations.
-
Data Analysis :
-
Measure the initial reaction velocity (rate of product formation) for each substrate and inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot.
-
Determine the apparent Km and Vmax values at each inhibitor concentration.
-
Analyze the changes in Km and Vmax to deduce the mode of inhibition. For example, in competitive inhibition, Km increases while Vmax remains unchanged.[1]
-
Mandatory Visualizations
Caption: Workflow for enzyme inhibition analysis.
Caption: Inhibition of a hypothetical kinase pathway.
Caption: Determining the mechanism of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7471-03-6 | Benchchem [benchchem.com]
- 3. Hydroxybenzothiazoles as new nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for Developing Chemosensors for Metal Ion Detection using Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of chemosensors based on the 2-amino-4-hydroxybenzothiazole scaffold for the detection of various metal ions. While direct applications of this compound are limited, its derivatives have been extensively explored as highly sensitive and selective fluorescent probes. This document outlines the general principles, synthesis strategies, and analytical protocols for utilizing this versatile class of compounds in metal ion sensing.
Principle of Metal Ion Detection
Benzothiazole derivatives are widely employed as fluorescent chemosensors for the detection of a variety of metal ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Ni²⁺.[1][2] The core structure, containing nitrogen and sulfur atoms, provides excellent coordination sites for metal ions.[3] The sensing mechanism primarily relies on the modulation of the fluorophore's photophysical properties upon binding with a specific metal ion. Common signaling mechanisms include:
-
Fluorescence Quenching ("Turn-off"): Upon binding to a metal ion, the fluorescence of the benzothiazole derivative is significantly decreased. This is often attributed to processes like photoinduced electron transfer (PET) from the excited fluorophore to the metal ion.
-
Fluorescence Enhancement ("Turn-on"): In some cases, metal ion binding can restrict intramolecular rotation or block non-radiative decay pathways, leading to a significant increase in fluorescence intensity.
-
Ratiometric Sensing: The binding event causes a shift in the emission wavelength, allowing for detection by monitoring the ratio of fluorescence intensities at two different wavelengths. This method offers higher precision by minimizing the effects of environmental factors.
The selectivity of the chemosensor is determined by the specific functional groups attached to the benzothiazole core, which can be tailored to achieve high affinity for a particular metal ion.
Quantitative Data Summary
The following table summarizes the performance of various benzothiazole-based chemosensors for the detection of different metal ions.
| Sensor/Derivative Name | Target Metal Ion | Limit of Detection (LOD) | Technique | Binding Stoichiometry (Sensor:Metal) | Reference |
| Benzothiazole Derivative 1 | Fe³⁺ | 8.43 μM | Fluorescence Quenching | 1:1 | [1] |
| Benzothiazole Derivative 2 | Fe³⁺ | 5.86 μM | Fluorescence Quenching | 1:1 | [1] |
| Biphenyl-benzothiazole | Zn²⁺ | 0.25 ppm | Ratiometric Fluorescence | 2:1 | [2] |
| Biphenyl-benzothiazole | Cu²⁺ | 0.34 ppm | Fluorescence Quenching | 2:1 | [2] |
| Biphenyl-benzothiazole | Ni²⁺ | 0.30 ppm | Fluorescence Quenching | 2:1 | [2] |
| Imidazopyridine-benzothiazole (BIPP) | Zn²⁺ | 2.36 x 10⁻⁸ M | Fluorescence Enhancement | Not Specified | [4] |
Experimental Protocols
General Synthesis of a Benzothiazole-Based Chemosensor
This protocol describes a general method for synthesizing a Schiff base derivative of a benzothiazole compound, a common strategy for creating metal ion chemosensors.
Materials:
-
This compound or a suitable derivative
-
An aldehyde-containing compound (e.g., salicylaldehyde, substituted benzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve an equimolar amount of the 2-aminobenzothiazole derivative and the selected aldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the progress of the reaction using TLC.
-
After the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.
-
A precipitate of the Schiff base product may form upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Metal Ion Detection using a Fluorescent Benzothiazole Chemosensor
This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of a synthesized benzothiazole-based chemosensor using fluorescence spectroscopy.
Materials:
-
Stock solution of the benzothiazole chemosensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or a suitable buffer)
-
Buffer solution (e.g., HEPES, Tris-HCl, at a physiological pH of 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Sensor Solution: Prepare a working solution of the chemosensor by diluting the stock solution in the chosen buffer to a final concentration typically in the micromolar range (e.g., 10 µM).
-
Selectivity Study:
-
To a series of cuvettes, add the sensor solution.
-
To each cuvette, add a specific metal ion from the stock solutions to a final concentration that is typically in excess (e.g., 10 equivalents) of the sensor concentration.
-
Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5-10 minutes) at room temperature. The excitation wavelength should be determined from the absorption spectrum of the sensor.
-
A significant change in fluorescence intensity or a shift in the emission wavelength in the presence of a particular metal ion indicates selectivity.
-
-
Titration Experiment:
-
To a cuvette containing the sensor solution, incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, mix the solution and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and stoichiometry.
-
-
Limit of Detection (LOD) Calculation:
-
The LOD can be calculated from the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
-
-
Interference Study:
-
To a solution of the sensor and the target metal ion, add other potentially interfering metal ions at concentrations similar to or higher than the target ion.
-
Record the fluorescence spectrum to determine if the presence of other ions affects the detection of the target metal ion.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway for "Turn-Off" Sensing
Caption: "Turn-Off" fluorescence sensing mechanism.
Experimental Workflow for Chemosensor Development
Caption: Workflow for developing a benzothiazole-based chemosensor.
References
- 1. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient 2-aminothiazolesalicylaldehyde fluorescent chemosensor for Fe2+ ion detection and a potential inhibitor of NUDT5 signaling hormone for breast cancer cell and molecular keypad lock application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 2-Aminobenzothiazole Derivatives Against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. The 2-aminobenzothiazole scaffold has emerged as a promising pharmacophore in the discovery of new anti-tubercular agents. Derivatives of this scaffold have demonstrated potent bactericidal activity against both replicating and non-replicating Mtb, including activity against intracellular bacteria residing within macrophages.[1][2][3][4] This document provides a comprehensive overview of the in vitro evaluation of 2-aminobenzothiazole derivatives, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of selected 2-aminobenzothiazole derivatives from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives against M. tuberculosis
| Compound ID | Modification | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Series A | --- | --- | --- | --- | --- |
| Compound 1 | 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | LepB-UE | - | 14-82 | [1] |
| Compound 4 | Substituted 2-aminobenzothiazole | Wild-type | - | 125 | [1] |
| Compound 8 | Substituted 2-aminobenzothiazole | Wild-type | - | 27 | [1] |
| Series B | --- | --- | --- | --- | --- |
| Hybrid 5c | Pyrimidine-tethered | ATCC 27294 (Sensitive) | 0.98 | - | [5] |
| Hybrid 15 | Pyrimidine-tethered | ATCC 27294 (Sensitive) | 1.95 | - | [5] |
| Hybrid 5c | Pyrimidine-tethered | ATCC 35822 (MDR) | 0.98 | - | [5] |
| Hybrid 15 | Pyrimidine-tethered | ATCC 35822 (MDR) | 1.95 | - | [5] |
| Series C | --- | --- | --- | --- | --- |
| Compound A6 | Azetidinone-containing | H37Rv (MTCC 200) | - | - | [3] |
| Series D | --- | --- | --- | --- | --- |
| Compound 10 | 6-thiocyanatobenzo[d]thiazol-2-amine | H37Rv | 25-50 | - | [6] |
| Compound 11 | 2-chloro-N-(6-thiocyantobenzo[d]thiazol-2-yl)acetamide | H37Rv | 25-50 | - | [6] |
| Compound 12g | 2,4-thiazolidinedione incorporated | H37Rv | 25-50 | - | [6] |
Table 2: Intracellular Activity and Cytotoxicity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cell Line | Intracellular Activity (IC50/EC90, µM) | Cytotoxicity (IC50, µM) | Therapeutic Index (IC50/MIC) | Reference |
| Compound 1 | Murine Macrophages | <10 | >100 (HepG2) | >7.1 | [1] |
| Compound 23 | Murine Macrophages | <10 | >100 (HepG2) | - | [1] |
| Compound 27 | - | - | 5.6 (HepG2) | - | [7] |
| Compound 28 | - | - | 27-78 (HepG2) | - | [7] |
| Compound 29 | - | - | 27-78 (HepG2) | - | [7] |
| Series D Cmpds | HEK 293T | - | >50 µg/mL | 8-64 | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:25 in 7H9 broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. Typically, 100 µL of 7H9 broth is added to each well, followed by the addition of the compound to the first well and subsequent serial dilution. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a drug-free growth control and a sterile control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Result Interpretation: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HepG2, A549, or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Intracellular Anti-tubercular Activity Assay
This protocol assesses the ability of compounds to kill M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
M. tuberculosis H37Rv
-
Complete culture medium
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
7H10 agar plates
Procedure:
-
Macrophage Differentiation (for THP-1): Seed THP-1 monocytes in a 96-well plate and treat with PMA (20 ng/mL) for 48-72 hours to differentiate them into adherent macrophages.
-
Infection: Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm medium to remove extracellular bacteria.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.
-
Macrophage Lysis: Aspirate the medium and lyse the macrophages with sterile water or lysis buffer for 15 minutes.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate and plate on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The percentage of inhibition is calculated relative to the untreated control.
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of 2-aminobenzothiazole derivatives.
Proposed Mechanism of Action of 2-Aminobenzothiazole Derivatives
The precise mechanism of action for many 2-aminobenzothiazole derivatives against M. tuberculosis is still under investigation. However, several potential targets and pathways have been proposed.
Caption: Proposed mechanism of action for 2-aminobenzothiazole derivatives.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of 2-Amino-4-hydroxybenzothiazole for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-hydroxybenzothiazole is a heterocyclic organic compound that has garnered interest in pharmaceutical research due to its structural similarity to a class of molecules known to exhibit a range of biological activities. Derivatives of 2-aminobenzothiazole have shown potential as anticancer, antimicrobial, and antidiabetic agents.[1][2][3] Proper formulation of this compound is critical for obtaining accurate and reproducible results in biological assays. This document provides detailed protocols for the solubilization and preparation of this compound for in vitro studies, summarizes its known biological activities with a focus on its anticancer potential, and describes relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for its proper handling and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂OS | [4] |
| Molecular Weight | 166.20 g/mol | [4] |
| CAS Number | 7471-03-6 | [4] |
| Appearance | White to beige or grayish powder/flakes | [4] |
| Melting Point | 126 - 129 °C | [4] |
| Water Solubility | < 0.1 g/100 mL (at 19 °C) | [4] |
| Organic Solvent Solubility | Freely soluble in alcohol, chloroform | [4] |
Formulation Protocol for In Vitro Biological Assays
Due to its low aqueous solubility, this compound requires the use of an organic solvent to prepare a stock solution suitable for biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, filtered pipette tips
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol for Preparation of a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 1.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[7][8][9]
-
Serial Dilution (in DMSO): If a range of concentrations is to be tested, it is recommended to perform serial dilutions of the 10 mM stock solution in 100% DMSO first. This ensures that the final DMSO concentration in the cell culture wells remains constant across all tested concentrations of the compound.
-
Final Dilution (in Culture Medium): Prepare the final working solutions by diluting the DMSO stock (or serially diluted stocks) into the cell culture medium. For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.5%, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself.[10]
Biological Activity and Mechanism of Action
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][11]
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 2-aminobenzothiazole derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| OMS5 | A549 | Lung Cancer | 22.13 | [12] |
| MCF-7 | Breast Cancer | 39.51 | [12] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [12] |
| MCF-7 | Breast Cancer | 61.03 | [12] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [2] |
| A549 | Lung Cancer | 9.62 | [2] | |
| A375 | Malignant Melanoma | 8.07 | [2] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [2] |
| HCT-116 | Colon Carcinoma | 7.44 | [2] | |
| MCF-7 | Breast Cancer | 8.27 | [2] | |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | [2] |
| HCT-116 | Colon Carcinoma | 11.21 | [2] | |
| MCF-7 | Breast Cancer | 10.34 | [2] | |
| Compound 24 | C6 | Rat Glioma | 4.63 | [2] |
| A549 | Human Lung Cancer | 39.33 | [2] | |
| Compound 4a | HCT-116 | Colon Carcinoma | 5.61 | [13] |
| HEPG-2 | Liver Cancer | 7.92 | [13] | |
| MCF-7 | Breast Cancer | 3.84 | [13] |
Mechanism of Action: Inhibition of PI3K/AKT/mTOR and EGFR Signaling Pathways
The anticancer effects of 2-aminobenzothiazole derivatives are frequently linked to their ability to inhibit key protein kinases in crucial signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminobenzothiazole compounds have been identified as potent inhibitors of PI3K and/or mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[1][14][15][16]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Certain 2-aminobenzothiazole derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling and inhibiting cancer cell growth.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer (e.g., isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (prepared as described in the formulation protocol). Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Experimental Workflow for Cell Viability Assay
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-4-hydroxybenzothiazole
Welcome to the technical support center for the purification of crude 2-Amino-4-hydroxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration. | Solvent Selection: Test a range of solvents or solvent mixtures. Ethanol, methanol, or ethanol/water mixtures are good starting points. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1] Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Preheat Filtration Apparatus: Ensure the funnel and filter paper are pre-heated before filtering the hot solution to prevent the product from crashing out. |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. High level of impurities depressing the melting point. | Solvent Choice: Select a lower-boiling point solvent for recrystallization. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. Column Chromatography: If oiling out persists, column chromatography is a more suitable purification method. |
| Colored Impurities in Final Product | Presence of oxidized byproducts or polymeric materials formed during synthesis. | Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly. Column Chromatography: This technique is effective at separating colored impurities from the target compound. |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent) polarity. Column overloading. | TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good Rf value for the product is typically between 0.2 and 0.4. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[1] Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Product is Tailing on TLC/Column | The compound is interacting too strongly with the stationary phase (silica gel), which can be due to its polar amino and hydroxyl groups. | Modify Mobile Phase: Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine or acetic acid, to reduce tailing by competing for active sites on the silica gel. |
| Presence of Starting Materials in Purified Product | Incomplete reaction during synthesis. Inefficient purification to remove unreacted starting materials. | Monitor Reaction: Ensure the synthesis reaction has gone to completion using TLC or HPLC before starting the work-up and purification. Optimize Purification: If starting materials are still present, re-purify the product. A different recrystallization solvent or a gradient elution in column chromatography might be necessary to improve separation. |
Frequently Asked Questions (FAQs)
Recrystallization
Q1: What is a good starting solvent for the recrystallization of crude this compound?
A good starting point for recrystallization is a polar protic solvent like ethanol or methanol.[1] Due to the presence of both a hydroxyl and an amino group, this compound is quite polar. A mixed solvent system, such as ethanol-water, can also be effective. The ideal solvent should dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling with minimal loss of the product to the mother liquor.
Q2: My compound won't crystallize, even after cooling the solution in an ice bath. What should I do?
If crystals do not form, the solution may be supersaturated or the concentration of your compound might be too low. You can try the following:
-
Induce Crystallization: Scratch the inner wall of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change Solvent System: If the above methods fail, it may be necessary to evaporate the current solvent and attempt recrystallization with a different solvent system.
Column Chromatography
Q3: What type of stationary phase and mobile phase should I use for column chromatography of this compound?
For a polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be a mixture of a non-polar and a polar solvent. A common starting point is a mixture of hexanes and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to find the optimal system that provides good separation on a TLC plate before running the column. For highly polar impurities, adding a small percentage of methanol to the ethyl acetate may be necessary.
Q4: How can I monitor the progress of my column chromatography?
The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under a UV lamp. Fractions containing the pure compound (as determined by a single spot with the correct Rf value) should be combined.
Purity Analysis
Q5: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for determining the purity of this compound.[2] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Purity is determined by the area percentage of the main peak in the chromatogram. Thin Layer Chromatography (TLC) can also provide a qualitative assessment of purity. A pure compound should ideally show a single spot on the TLC plate.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity if using a gradient.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for 2-Aminobenzothiazole Derivatives
| Purification Method | Typical Solvent/Eluent System | Purity Achieved | Typical Yield | Reference |
| Recrystallization | Ethanol | >95% | 8.5% | [1] |
| Recrystallization | Methanol | 99% | 2.4% | [1] |
| Flash Column Chromatography | Hexanes:Ethyl Acetate (95:5 to 0:1) | >95% | Varies | [1] |
Note: The data presented is for related 2-aminobenzothiazole derivatives and should be considered as a starting point for the purification of this compound.
Visualizations
Caption: General experimental workflows for the purification of crude this compound by recrystallization and column chromatography.
Caption: A logical troubleshooting workflow for common issues encountered during the purification of this compound.
References
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Aminobenzothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution during experiments.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Unexpected Color Change in Solution
Question: My 2-aminobenzothiazole derivative solution, which was initially colorless to light beige, has turned brown. What could be the cause, and is the sample still usable?
Answer: A color change, particularly to brown, often indicates degradation of the compound.[1] The primary cause is likely oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric products similar to aniline black.[1]
-
Recommendation: Before proceeding with your experiment, it is crucial to assess the purity of the compound. The recommended method is High-Performance Liquid Chromatography (HPLC).[1] If significant degradation is detected (e.g., the appearance of multiple new peaks or a substantial decrease in the main compound peak), the sample should be discarded to ensure the reliability of your experimental results.[1] To prevent this issue in the future, ensure proper storage conditions.
Issue 2: Poor Solubility in Aqueous Solutions
Question: I am struggling to dissolve my 2-aminobenzothiazole derivative in my aqueous experimental buffer. What strategies can I employ to improve its solubility?
Answer: 2-Aminobenzothiazole and many of its derivatives inherently have low water solubility.[1] Here are several approaches to enhance solubility:
-
pH Adjustment: The amino group on the benzothiazole ring can be protonated at an acidic pH, which can increase the aqueous solubility. However, be cautious as extreme pH conditions, both acidic and basic, can promote hydrolysis of the compound or its derivatives.[1]
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. This stock can then be diluted into your aqueous experimental medium. It is essential to ensure that the final concentration of the organic solvent is low enough to not interfere with your assay.[1]
-
Salt Formation: If applicable to your derivative, using a salt form of the compound (e.g., hydrochloride or hydrobromide salt) can significantly improve its aqueous solubility.[1]
Issue 3: Low Yields and Multiple Side Products in Reactions
Question: My reaction involving a 2-aminobenzothiazole derivative is resulting in low yields and the formation of numerous unexpected side products. What are the potential stability-related causes?
Answer: Low yields and the generation of multiple side products can often be attributed to the instability of the 2-aminobenzothiazole derivative under the reaction conditions. Key factors to consider are:
-
Incompatible Reagents: 2-Aminobenzothiazole derivatives are generally incompatible with strong oxidizing agents and strong bases.[1] These reagents can lead to unwanted side reactions and degradation of the core structure.
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to high temperatures can cause decomposition. This thermal degradation can lead to the formation of carbon oxides, nitrogen oxides, and sulfur oxides.[1]
-
Hydrolysis of Derivatives: If your derivative is a Schiff base (containing an imine bond), it can be susceptible to hydrolysis, which is the cleavage of the imine bond by water. This process can be accelerated by the presence of metal ions such as Zn(II) and Cu(II).[1]
Issue 4: Proper Storage of 2-Aminobenzothiazole Compounds
Question: What are the best practices for storing my 2-aminobenzothiazole compounds to ensure their long-term stability?
Answer: To minimize degradation during storage, follow these guidelines:
-
Store the compounds in a tightly sealed container to protect them from moisture and air.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1]
-
Protect the compounds from light to prevent photodegradation.[1]
-
For particularly sensitive derivatives, consider storage at low temperatures (e.g., -20°C) under an inert atmosphere, such as argon or nitrogen.[1]
Issue 5: Identifying Degradation Products
Question: I suspect my 2-aminobenzothiazole derivative is degrading during my experiment. How can I identify the resulting degradation products?
Answer: Identifying degradation products typically requires a combination of analytical techniques.
-
LC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry): This is a powerful tool for separating the degradation products from the parent compound and providing mass information for identification.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can be used for the structural elucidation of the degradation products once they have been isolated and purified.[1]
Common degradation pathways to consider include hydroxylation of the aromatic ring (e.g., at the 4- or 6-position), oxidation of the amino group, and hydrolysis of functional groups on the derivative.[1]
Data on Stability Under Stress Conditions
Forced degradation studies are essential to understand the stability profile of a drug candidate. The following table summarizes the expected degradation behavior of 2-aminobenzothiazole derivatives under various stress conditions.
| Stress Condition | Reagents/Conditions | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heated | Degradation likely | Hydrolysis of susceptible groups (e.g., amides, esters, imines) |
| Base Hydrolysis | 0.1 M NaOH, heated | Degradation likely | Hydrolysis of susceptible groups, potential ring opening under harsh conditions |
| Oxidation | 3% H₂O₂, room temperature | Degradation expected | N-oxides, hydroxylated derivatives, colored oxidation products (e.g., 2-azobenzothiazoles)[1] |
| Thermal Degradation | Solid state at 80°C or reflux in solution | Degradation possible | Decomposition products (carbon oxides, nitrogen oxides, sulfur oxides)[1] |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Degradation possible | Photoproducts, including hydroxylated species (e.g., 4OH-ABT, 6OH-ABT)[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a 2-Aminobenzothiazole Derivative
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a 2-aminobenzothiazole derivative and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of a 2-aminobenzothiazole derivative under various stress conditions as mandated by ICH guidelines.[3]
Materials:
-
2-Aminobenzothiazole derivative
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
C18 HPLC column (or other suitable stationary phase)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
LC-MS system (for characterization of degradation products)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at various time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of 0.1 M HCl.[1]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature and monitor at various time points.[1]
-
Dilute the samples with the mobile phase before analysis.
-
-
Thermal Degradation:
-
Photodegradation:
-
Expose both the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.[1]
-
Analyze samples at various time intervals.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and any decrease in the area of the main peak corresponding to the parent compound.
-
If available, use LC-MS to characterize the degradation products by determining their mass-to-charge ratio and fragmentation patterns.
-
Visualizations
Diagram 1: Potential Degradation Pathways for 2-Aminobenzothiazole Derivatives
Caption: Potential degradation pathways for 2-aminobenzothiazole derivatives.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
References
optimization of reaction conditions for synthesizing 2-aminobenzothiazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2-aminobenzothiazole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the synthesis and handling of 2-aminobenzothiazole and its derivatives.
Question 1: My 2-aminobenzothiazole starting material has changed color (e.g., from off-white to brown). Can I still use it?
Answer: A color change in your 2-aminobenzothiazole starting material often indicates degradation.[1][2] This is typically due to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1][2] It is highly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction. If significant degradation is observed, using a fresh, pure sample is the best approach to ensure reliable and reproducible results.[1]
Question 2: I am observing very low yields in my reaction to synthesize a 2-aminobenzothiazole derivative. What are the potential causes and how can I improve the yield?
Answer: Low yields can be attributed to several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Purity of Starting Materials: As mentioned above, impurities in the 2-aminobenzothiazole or other reactants can lead to side reactions and reduced yields. Ensure the purity of all your starting materials.
-
Reaction Conditions: The choice of catalyst, solvent, base, and temperature are critical for a successful reaction.[1] Optimization of these parameters is often necessary. For instance, in Ullmann-type reactions for synthesizing 2-aminobenzothiazoles, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent such as DMF at 120 °C has proven effective.[3]
-
Incompatible Reagents: 2-Aminobenzothiazoles can be sensitive to strong oxidizing agents and strong bases, which may cause degradation and the formation of unwanted side products.[1][2]
-
Thermal Instability: While generally stable, prolonged exposure to high temperatures can lead to the decomposition of 2-aminobenzothiazole and its derivatives.[1] Careful control of the reaction temperature is crucial.
Below is a decision tree to guide your troubleshooting process for low yields:
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Question 3: My purified 2-aminobenzothiazole derivative is unstable and degrades over time. How should I store it?
Answer: To minimize degradation, 2-aminobenzothiazole and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from light is also recommended, as some derivatives may be light-sensitive.
Question 4: I am having difficulty with the solubility of my 2-aminobenzothiazole derivative in aqueous solutions for biological assays. What can I do?
Answer: Poor aqueous solubility is a common characteristic of 2-aminobenzothiazole and its derivatives.[1][4] Here are some strategies to improve solubility:
-
pH Adjustment: The amino group at the 2-position is basic and can be protonated under acidic conditions, which can enhance aqueous solubility. However, be cautious as extreme pH values might lead to hydrolysis of certain derivatives.[1]
-
Co-solvents: You can prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock solution can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your biological assay.[1]
-
Salt Formation: If your derivative's structure allows, converting it into a salt form (e.g., hydrochloride or hydrobromide) can significantly increase its solubility in aqueous media.[1]
Quantitative Data Presentation
The following tables summarize key reaction parameters from various studies to provide a comparative overview for optimizing your synthesis.
Table 1: Catalyst and Base Combinations for 2-Aminobenzothiazole Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Type | Reference |
| Cu(OAc)₂ | Cs₂CO₃ | DMF | 120 | Ullmann-type C-S bond formation | [3] |
| RuCl₃ | - | - | - | Intramolecular oxidative coupling of N-arylthioureas | [3] |
| Pd(OAc)₂ | - | - | - | Intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas | [3] |
| CuBr | - | Water | 80 | Synthesis from 2-mercaptobenzothiazole derivatives | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 2-aminobenzothiazole derivatives.
Protocol 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole
-
To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in 50 mL of dry benzene, add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise under ice-cold conditions.
-
Stir the reaction mixture for approximately 6 hours. The separated amine hydrochloride will precipitate out.
-
Filter off the amine hydrochloride.
-
Reflux the filtrate on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure.
-
The separated solid is then purified over a silica gel column using chloroform as the eluent.
-
Crystallize the product from ethanol.
Protocol 2: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole
-
Prepare (1'-hydrazinoacetyl)-2-aminobenzothiazole by reacting (1'-chloroacetyl)-2-aminobenzothiazole with hydrazine hydrate.
-
Take a mixture of (1'-hydrazinoacetyl)-2-aminobenzothiazole (3.5 g, 0.015 mole) and the desired benzaldehyde (0.015 mole) in 25 mL of methanol.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture on a water bath for about 5 hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel with chloroform as the eluent.
Protocol 3: General Purpose HPLC-UV Method for Purity Analysis [1]
-
Objective: To determine the purity and concentration of 2-aminobenzothiazole derivatives.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
UV Detection: Wavelength based on the absorbance maximum of the analyte.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-25 min: Return to initial conditions (95% A, 5% B)
-
-
Standard Preparation: Prepare a stock solution of the 2-aminobenzothiazole derivative standard in a suitable solvent and create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.
-
Analysis: Inject standards and samples, record chromatograms, and integrate peak areas to determine concentration and purity.
Mandatory Visualizations
Experimental Workflow for Synthesis and Derivatization
Caption: General workflow for synthesizing 2-aminobenzothiazole derivatives.
References
troubleshooting guide for 2-aminobenzothiazole synthesis reactions
Technical Support Center: 2-Aminobenzothiazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My 2-aminobenzothiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature as specified in your protocol. For instance, some methods require reflux for several hours. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][2]
-
Sub-optimal Reagents: The quality of your starting materials is crucial. Ensure your aniline derivatives and thiourea or other reagents are pure. The presence of impurities can lead to side reactions and lower the yield of the desired product.
-
Improper Reaction Conditions: The choice of solvent and catalyst is critical. For example, in the synthesis from N-arylthioureas, transition metal catalysts like RuCl₃ or Pd(OAc)₂ have been shown to produce high yields.[1] The temperature must be carefully controlled; for some methods, the reaction needs to be kept at 0°C during the addition of reagents.[3]
-
Side Reactions: Unwanted side reactions can consume your starting materials. A common side reaction is the formation of isomeric byproducts.[3] Careful control of reaction conditions, such as temperature and the rate of addition of reagents like bromine, can minimize these.[3]
-
Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your purification strategy, which may include column chromatography or recrystallization, to minimize losses.
2. Q: I am observing the formation of unexpected side products in my reaction. How can I identify and minimize them?
A: The formation of side products is a common issue. Here’s how you can address it:
-
Identification: Use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the side products.
-
Minimization:
-
Control of Reaction Temperature: Many side reactions are temperature-dependent. Maintaining a consistent and optimal temperature throughout the reaction is crucial. For instance, in the classical synthesis using bromine, the temperature should be kept low (around 0°C) during bromine addition to prevent unwanted bromination of the aromatic ring.[3]
-
Order and Rate of Reagent Addition: The sequence and speed at which you add your reagents can significantly impact the reaction outcome. Slow, dropwise addition of reagents like bromine in glacial acetic acid is often recommended.[3]
-
Inert Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
3. Q: What is the Hugershoff reaction for 2-aminobenzothiazole synthesis and what are the key parameters to control?
A: The Hugershoff reaction is a classical method for synthesizing 2-aminobenzothiazoles involving the cyclization of N-arylthioureas.[4] The key steps and parameters to control are:
-
Formation of N-arylthiourea: This intermediate is typically formed from the reaction of an aniline derivative with a thiocyanate salt or by reacting an isothiocyanate with an amine.[4]
-
Cyclization: The cyclization of the N-arylthiourea is usually achieved using an oxidizing agent, classically bromine in a solvent like chloroform or acetic acid.[4]
-
Key Parameters:
-
Oxidizing Agent: The choice and amount of the oxidizing agent are critical. While bromine is traditional, other reagents can be used.
-
Solvent: The solvent can influence the reaction rate and yield. Chloroform and acetic acid are commonly used.
-
Temperature: The reaction is often carried out at low temperatures, especially during the addition of the oxidizing agent, to control the reaction rate and minimize side reactions.
-
4. Q: How do I purify the final 2-aminobenzothiazole product effectively?
A: Purification is essential to obtain a high-purity product. Common methods include:
-
Recrystallization: This is a widely used technique. The choice of solvent is crucial for effective purification. Ethanol is often a good choice for recrystallizing 2-aminobenzothiazole and its derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A variety of solvent systems (eluents) can be used, such as chloroform or mixtures of hexane and ethyl acetate, to separate the desired product from impurities.
-
Washing: After precipitation of the product, thorough washing with appropriate solvents can remove soluble impurities. For example, washing with water can remove inorganic salts.
Quantitative Data Summary
| Parameter | Synthesis from N-Arylthioureas (RuCl₃ catalyzed)[1] | Synthesis from 2-Iodoanilines[1] | Solid-Phase Synthesis[5] | Synthesis from p-chlorophenylthiourea[6] |
| Yield | Up to 91% | Up to 97% | Good overall yield (>85% purity) | 92% |
| Catalyst | RuCl₃ | Cu(OAc)₂ | - | HBr |
| Solvent | Not specified | DMF | N,N-dimethylformamide | Sulfuric Acid |
| Temperature | Not specified | 120 °C | 150 °C (microwave) | 45-50 °C |
| Reaction Time | Not specified | Not specified | 1 hour (microwave) | 7.5 hours |
Experimental Protocols
Synthesis of 2-Aminobenzothiazole via Oxidative Cyclization of N-Phenylthiourea
This protocol is a general representation based on common literature procedures.
Materials:
-
N-Phenylthiourea
-
Glacial Acetic Acid
-
Bromine
-
Ice
-
Sodium bisulfite solution (to quench excess bromine)
-
Sodium carbonate solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N-phenylthiourea in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice-salt bath to below 0°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature below 0°C throughout the addition.
-
After the complete addition of bromine, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2 hours).
-
Pour the reaction mixture onto crushed ice.
-
If the solution has a bromine color, add a sodium bisulfite solution dropwise until the color disappears.
-
Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the effervescence ceases.
-
Filter the precipitated solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-aminobenzothiazole.
Visualizations
Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.
Caption: Simplified reaction pathway for 2-aminobenzothiazole synthesis.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
reducing by-products in the cyclization of substituted phenylthioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cyclization of substituted phenylthioureas to form 2-aminobenzothiazoles and related heterocyclic compounds. This guide focuses on strategies to minimize the formation of common by-products and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the cyclization of substituted phenylthioureas?
A1: The most frequently encountered by-products include:
-
"Anti-Hugerschoff" Products: These are thioamido guanidino moieties that can form as major by-products, particularly with deactivated aryl thioureas.
-
Unreacted Starting Material: Incomplete conversion of the substituted phenylthiourea.
-
Over-oxidized Products: Formation of sulfoxides or sulfones if the reaction conditions are too harsh.
-
Polymeric Materials: Dark, tarry substances resulting from the oxidation and polymerization of intermediates or the starting material itself.
-
Benzothiazoline Intermediates: Formed due to incomplete cyclization and oxidation to the final aromatic benzothiazole.
-
Urea Analogs: Formation of the corresponding urea derivative through desulfurization.
Q2: How does the substitution pattern on the phenyl ring affect by-product formation?
A2: The electronic nature of the substituents on the phenyl ring plays a crucial role. Electron-donating groups (EDGs) on the aniline ring generally promote the desired intramolecular electrophilic cyclization to form the 2-aminobenzothiazole. Conversely, electron-withdrawing groups (EWGs) can deactivate the aromatic ring, making it less susceptible to electrophilic attack and favoring the formation of "anti-Hugerschoff" by-products.
Q3: What is the "Hugerschoff reaction" and how does it relate to by-product formation?
A3: The Hugerschoff reaction is a classical method for synthesizing 2-aminobenzothiazoles from arylthioureas using an oxidizing agent like bromine. While effective for many substrates, this reaction can lead to the formation of "anti-Hugerschoff" by-products, especially with deactivated arylthioureas where the intramolecular cyclization is disfavored.
Q4: Can the choice of oxidizing agent influence the product distribution?
A4: Absolutely. The choice and stoichiometry of the oxidizing agent are critical. Stronger oxidizing agents or an excess of the oxidant can lead to over-oxidation of the sulfur atom. Milder oxidants are often preferred to selectively facilitate the cyclization without causing unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Aminobenzothiazole and Presence of Unreacted Starting Material
Possible Causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Inefficient Catalyst or Oxidant: The chosen catalyst or oxidizing agent may not be effective for the specific substrate.
-
Poor Solubility of Starting Material: The phenylthiourea may not be fully dissolved in the reaction solvent, limiting its reactivity.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Screen Catalysts/Oxidants: Experiment with different catalysts (e.g., various acids) or oxidizing agents (e.g., bromine, hydrogen peroxide, iodine).
-
Improve Solubility: Choose a solvent in which the starting material has better solubility at the reaction temperature. Sonication can also be employed to aid dissolution.
Issue 2: Formation of "Anti-Hugerschoff" By-products
Possible Causes:
-
Deactivated Aryl Ring: The presence of strong electron-withdrawing groups on the phenyl ring hinders the desired intramolecular cyclization.
-
Reaction Conditions Favoring Intermolecular Reactions: Certain solvent and temperature combinations may promote the formation of dimeric or oligomeric "anti-Hugerschoff" products.
Solutions:
-
Modify the Synthetic Strategy: For deactivated substrates, consider alternative synthetic routes to the target benzothiazole that do not rely on direct cyclization of the phenylthiourea.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes favor the desired cyclization. Solvent screening is also recommended.
Issue 3: Observation of Dark, Tarry, or Polymeric By-products
Possible Causes:
-
Oxidation of Intermediates: The 2-aminothiophenol intermediate, if formed, is highly susceptible to oxidation and polymerization.
-
Harsh Reaction Conditions: High temperatures and strong oxidizing agents can promote the degradation of starting materials and products.
Solutions:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Control Temperature: Avoid excessive heating. A lower reaction temperature for a longer duration may be beneficial.
-
Choose Milder Oxidants: Opt for milder oxidizing agents to prevent unwanted side reactions.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of 2-Amino-6-chlorobenzothiazole (%) | By-product Formation |
| 1 | Br₂ | Chloroform | Room Temp | 4 | 85 | Minor unreacted starting material |
| 2 | H₂O₂ | Acetic Acid | 60 | 6 | 78 | Traces of over-oxidized products |
| 3 | I₂ | Ethanol | Reflux | 8 | 92 | Minimal by-products observed |
| 4 | SO₂Cl₂ | Dichloromethane | 0 to RT | 3 | 88 | Small amount of unidentifiable impurities |
Experimental Protocols
Protocol 1: Oxidative Cyclization of p-Chlorophenylthiourea using Bromine (Jacobsen-type Reaction)
-
Dissolution: Dissolve 10.0 g of p-chlorophenylthiourea in 100 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of 5.0 g of bromine in 20 mL of chloroform dropwise over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Filter the precipitated solid and wash with a small amount of cold chloroform.
-
Neutralization: Suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-6-chlorobenzothiazole.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
Protocol 2: Cyclization of p-Tolylthiourea using Sulfuric Acid
-
Reaction Setup: To a solution of 83.0 g (0.5 mol) of p-tolylthiourea in 150 ml of 98% sulfuric acid, add 1.0 g portions of 48% aqueous HBr every 30 minutes while maintaining the temperature at 45-50°C.
-
Heating: Maintain the mixture at 45-50°C for 1.5 hours, then increase the temperature to 65-70°C for 6 hours.
-
Precipitation: Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.
-
Isolation: Cool the mixture again and filter the precipitated product.
-
Washing and Drying: Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-methylbenzothiazole.
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathways in the cyclization of substituted phenylthioureas.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting by-product formation.
challenges in the scale-up of 2-Amino-4-hydroxybenzothiazole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Amino-4-hydroxybenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method involving the cyclization of a substituted aniline with a thiocyanate source in the presence of a halogen.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the thiourea intermediate.2. Ineffective cyclization.3. Degradation of starting material or product. | 1. Ensure anhydrous conditions during thiourea formation. Monitor the reaction by TLC or HPLC. Consider increasing the reaction time or temperature slightly.2. Verify the quality and stoichiometry of the halogenating agent (e.g., bromine). Ensure slow, controlled addition at a low temperature (e.g., 0-10 °C) to prevent side reactions.[1]3. Check the stability of the starting aniline derivative under the reaction conditions. The presence of the hydroxyl group can make the ring more susceptible to oxidation. |
| Formation of Multiple Byproducts | 1. Over-halogenation of the aromatic ring.2. Polymerization of starting materials or intermediates.3. Unwanted side reactions of the hydroxyl group. | 1. Add the halogenating agent dropwise and maintain a low reaction temperature. Use the correct stoichiometric amount.2. Ensure proper stirring and avoid localized high concentrations of reagents.3. Consider protecting the hydroxyl group (e.g., as a silyl ether) before cyclization, followed by a deprotection step.[1] |
| Product Purity Issues | 1. Incomplete reaction.2. Presence of colored impurities.3. Difficulty in removing the catalyst or unreacted reagents. | 1. Monitor the reaction to completion using appropriate analytical techniques (TLC, HPLC).2. Treat the crude product with activated carbon during recrystallization.[2]3. Optimize the work-up procedure. This may include adjusting the pH to precipitate the product while keeping impurities in solution, or using a specific solvent for washing. |
| Poor Yield on Scale-up | 1. Inefficient heat transfer in larger reactors.2. Mass transfer limitations.3. Changes in reaction kinetics at a larger scale. | 1. Ensure adequate cooling and heating capacity for the larger vessel. Monitor the internal reaction temperature closely.2. Use efficient stirring to ensure homogeneity.3. Perform kinetic studies at the lab scale to understand the reaction profile and identify critical control parameters before scaling up. |
| Product Isolation Challenges | 1. Product is too soluble in the reaction solvent.2. Formation of a fine precipitate that is difficult to filter. | 1. After the reaction, consider adding an anti-solvent to precipitate the product.2. During precipitation, control the rate of addition and temperature to encourage the formation of larger crystals. Allow for a sufficient aging time before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclization of a 3-aminophenol derivative. This typically involves the reaction with a thiocyanate salt (e.g., potassium thiocyanate) to form a thiourea intermediate, followed by cyclization induced by a halogen, such as bromine, in an acidic medium like acetic acid.[1]
Q2: What are the critical safety precautions to take during the synthesis?
A2: The synthesis involves hazardous materials. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially during scale-up.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A more quantitative approach would be to use High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
Q4: What are the typical yields and purity I can expect?
A4: For a closely related compound, Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate, yields can range from 13-60% depending on the specific substrates and conditions.[1] Purity of over 95% is generally achievable after purification by recrystallization or column chromatography.
Q5: What are the recommended purification techniques?
A5: The most common purification method is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[2] For higher purity, column chromatography on silica gel can be employed.[1]
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of a this compound Derivative
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-2-((tert-butyldimethylsilyl)oxy)benzoate | [1] |
| Reagents | Potassium thiocyanate (KSCN), Bromine (Br₂) | [1] |
| Solvent | Acetic Acid (CH₃COOH) | [1] |
| Temperature | 10 °C for bromine addition, then room temperature | [1] |
| Reaction Time | 15 hours | [1] |
| Yield | 13-60% | [1] |
| Purification | Neutralization with NaHCO₃, filtration | [1] |
Note: This data is for a derivative and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from a similar procedure[1])
-
Protection of the Hydroxyl Group (Optional but Recommended):
-
Dissolve 3-aminophenol in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) dropwise at room temperature.
-
Stir the reaction mixture for 15 hours.
-
Work up the reaction to isolate the protected 3-aminophenol.
-
-
Thiourea Formation and Cyclization:
-
Dissolve the (protected) 3-aminophenol in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) and stir the mixture at room temperature for 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
-
Deprotection (if applicable):
-
If a protecting group was used, dissolve the crude product in a suitable solvent and treat with a deprotecting agent (e.g., TBAF for a silyl ether).
-
Monitor the deprotection by TLC.
-
Work up the reaction to isolate the deprotected product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
If necessary, perform column chromatography on silica gel to achieve higher purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
Technical Support Center: Enhancing the Metabolic Stability of 2-Aminobenzothiazole Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the metabolic stability of 2-aminobenzothiazole drug candidates.
Frequently Asked Questions (FAQs)
Q1: My 2-aminobenzothiazole candidate shows high clearance in human liver microsomes. What are the likely metabolic "soft spots" on the scaffold?
A1: The 2-aminobenzothiazole scaffold is susceptible to metabolism at several positions. Key metabolic hotspots often include the exocyclic amino group and the fused benzene ring.[1][2] Specifically, a primary liability for this series is often poor metabolic stability, leading to short half-lives.[3][4] Modifications at the C6 and C7 positions of the benzothiazole ring have been shown to influence metabolic stability.[1] The 2-amino group itself can also be a site for Phase II conjugation reactions.
Q2: What are the primary metabolic pathways responsible for the degradation of 2-aminobenzothiazole derivatives?
A2: 2-Aminobenzothiazole derivatives, like many xenobiotics, are primarily metabolized through Phase I and Phase II reactions. Phase I reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[3] For aromatic amines and sulfur-containing heterocycles, common Phase I reactions include N-hydroxylation of the amino group and oxidation of the aromatic ring.[5] Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion.[3][6] Common conjugation reactions include glucuronidation and sulfation of hydroxylated metabolites or the amino group.[6]
Q3: What are some effective strategies to improve the metabolic stability of my 2-aminobenzothiazole lead compound?
A3: Several strategies can be employed to enhance the metabolic stability of 2-aminobenzothiazole drug candidates:
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable ones. For instance, substituting a metabolically susceptible hydrogen atom with deuterium or fluorine can slow down metabolism due to the kinetic isotope effect.[7]
-
Blocking Metabolic Sites: Introducing bulky groups or electron-withdrawing groups at or near metabolic hotspots can sterically hinder or electronically deactivate these sites, respectively, making them less accessible to metabolic enzymes.[1]
-
Structural Modification: Altering the substitution pattern on the benzothiazole ring, particularly at the C6 and C7 positions, can significantly impact metabolic stability.[1] Additionally, modifications to the 2-amino group can prevent certain metabolic reactions.
Q4: Can in silico tools predict the metabolic stability of my 2-aminobenzothiazole analogs?
A4: Yes, in silico tools and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be valuable in the early stages of drug discovery to forecast the metabolic fate of your compounds.[8][9] These tools can help identify potential metabolic liabilities and guide the design of more stable analogs before synthesis, thereby saving time and resources. However, it is crucial to validate these in silico predictions with in vitro experimental data.
Troubleshooting Guides
Issue 1: Poor recovery of the test compound in the in vitro metabolic stability assay.
-
Question: I am observing very low concentrations of my 2-aminobenzothiazole derivative even at the zero time point in my microsomal stability assay. What could be the cause?
-
Answer: This issue, known as non-specific binding, can be common for lipophilic compounds. Potential causes and solutions include:
-
Binding to plasticware: Use low-binding plates and pipette tips.
-
Binding to microsomal proteins: You can try to reduce the microsomal protein concentration in the incubation, but be aware this may also reduce the metabolic rate. It is also important to quantify the extent of non-specific binding in a separate experiment without the NADPH cofactor.
-
Poor solubility: Ensure your compound is fully dissolved in the incubation buffer. You may need to adjust the concentration of the organic co-solvent (e.g., DMSO), but keep it low (typically <1%) to avoid inhibiting metabolic enzymes.
-
Issue 2: High variability between replicate wells in the metabolic stability assay.
-
Question: My replicate wells for the same time point show significantly different percentages of the parent compound remaining. What could be the problem?
-
Answer: High variability can stem from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting of all reagents, especially the test compound and microsomes. Calibrate your pipettes regularly.
-
Inconsistent incubation times: Start and stop all reactions for a given time point as simultaneously as possible. Using a multichannel pipette for adding the quenching solution can help.
-
Temperature fluctuations: Ensure the incubation plate is maintained at a constant 37°C. Avoid stacking plates during incubation.
-
Incomplete mixing: Gently mix the contents of the wells after adding all components to ensure a homogenous reaction mixture.
-
Issue 3: Difficulty in resolving the parent compound from its metabolites in the LC-MS/MS analysis.
-
Question: I am having trouble separating my parent 2-aminobenzothiazole from its potential metabolites, leading to overlapping peaks. How can I improve the chromatographic separation?
-
Answer: Co-elution can be a significant challenge. Here are some troubleshooting steps for your LC method:
-
Optimize the gradient: Adjust the gradient slope of your mobile phase to improve the separation of compounds with similar polarities. A shallower gradient can often enhance resolution.
-
Change the stationary phase: If gradient optimization is insufficient, consider using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for your analytes.
-
Adjust mobile phase pH: The retention of ionizable compounds like 2-aminobenzothiazoles can be significantly affected by the pH of the mobile phase. Experiment with different pH values to maximize the separation.
-
Modify flow rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.
-
Issue 4: Ion suppression or enhancement is affecting the quantification of my compound.
-
Question: The signal intensity of my 2-aminobenzothiazole derivative is inconsistent across different samples, which I suspect is due to matrix effects. How can I mitigate this?
-
Answer: Ion suppression or enhancement is a common issue in LC-MS/MS analysis of complex biological samples.[8] Here are some strategies to address it:
-
Improve sample preparation: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove more of the interfering matrix components.[9]
-
Optimize chromatography: Ensure that your analyte elutes in a region of the chromatogram with minimal co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will experience similar ion suppression or enhancement as the analyte.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Data Presentation
The following table summarizes the in vitro metabolic stability of several 2-aminobenzothiazole analogs in human liver microsomes. This data can be used as a reference to guide the design of more stable compounds.
| Molecule No. | Structure | t1/2 (min) | CLint (μL/min/mg) |
| 1 | 26 | 90 | |
| 14 | 8 | 290 | |
| 15 | 13 | 180 | |
| 26 | 22 | 100 | |
| 28 | 26 | 90 | |
| Data is the average of two replicates. NADPH-dependent clearance (CLint) and half-life (t1/2) were measured using human liver microsomes with test compounds at 1 μM. Verapamil and dextromethorphan were used as controls for high and low clearance, respectively. CLint = ln(2)/(t1/2 [microsomal protein]).[3] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the metabolic stability of a 2-aminobenzothiazole drug candidate.
Materials:
-
Test compound (2-aminobenzothiazole derivative)
-
Human liver microsomes
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction
-
96-well plates (low-binding if necessary)
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the test compound by diluting the stock solution in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the human liver microsome suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution and the human liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).
-
Visualizations
Caption: Workflow for improving metabolic stability.
Caption: Plausible metabolic pathways for 2-aminobenzothiazole.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies: lessons learned from aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Method Refinement for Consistent Results in 2-Amino-4-hydroxybenzothiazole Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in assays involving 2-Amino-4-hydroxybenzothiazole and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound and its derivatives are primarily investigated for their potential as:
-
Inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1): This enzyme is involved in the synthesis of estradiol, a potent estrogen implicated in hormone-dependent diseases like breast cancer and endometriosis.
-
Antimicrobial agents: Specifically, they have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]
Q2: What is the mechanism of action for this compound as a 17β-HSD1 inhibitor?
A2: this compound derivatives act as competitive inhibitors of 17β-HSD1. They bind to the active site of the enzyme, preventing the conversion of the less potent estrogen, estrone (E1), into the more potent estradiol (E2). This localized reduction in estradiol levels is a therapeutic strategy for estrogen-dependent conditions.
Q3: Are there known challenges with the solubility of this compound?
A3: Like many small molecule inhibitors, this compound and its analogs can have limited aqueous solubility. It is crucial to determine the optimal solvent for your specific compound and ensure it does not interfere with the assay. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically below 1%) to avoid off-target effects.
Q4: How can I be sure that my compound is directly inhibiting the target enzyme and not interfering with the assay technology?
A4: This is a critical aspect of assay development. For instance, in assays that use luciferase reporters, benzothiazole derivatives have been known to directly inhibit the luciferase enzyme, leading to false-positive results. It is essential to perform counter-screens to rule out such off-target effects. This can involve running the assay in the absence of the primary target enzyme or using a structurally unrelated reporter system.
Troubleshooting Guides
Inconsistent Results in 17β-HSD1 Inhibition Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inaccurate pipetting- Poor mixing of reagents- Compound precipitation | - Calibrate pipettes regularly- Ensure thorough mixing of all solutions before dispensing- Visually inspect assay plates for any signs of precipitation. If observed, consider adjusting the solvent or compound concentration. |
| Low or no inhibition by the test compound | - Inactive compound- Incorrect compound concentration- Degraded enzyme | - Verify the identity and purity of the compound using analytical methods (e.g., NMR, LC-MS)- Prepare fresh serial dilutions for each experiment- Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. Include a positive control inhibitor to validate enzyme activity. |
| Inconsistent IC50 values across experiments | - Variation in incubation times- Fluctuation in temperature- Differences in cell passage number (for cell-based assays) | - Strictly adhere to the defined incubation times in the protocol- Use a calibrated incubator and monitor the temperature throughout the experiment- For cell-based assays, use cells within a consistent and narrow passage number range. |
| High background signal | - Non-specific binding of the substrate or product- Contamination of reagents | - Optimize washing steps to reduce non-specific binding- Use fresh, high-purity reagents and sterile techniques. |
Challenges in Mycobacterium tuberculosis Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete killing of M. tuberculosis at expected concentrations | - Compound instability in culture medium- Emergence of resistant bacteria- Inaccurate determination of MIC | - Assess the stability of your compound in the assay medium over the course of the experiment- Perform susceptibility testing on the re-grown bacteria to check for resistance- Re-determine the Minimum Inhibitory Concentration (MIC) using a standardized protocol. |
| Contamination of cultures | - Non-sterile technique- Contaminated reagents or media | - Strictly follow aseptic techniques when handling bacterial cultures- Use pre-sterilized or filter-sterilized reagents and media. |
| High variability in Colony Forming Unit (CFU) counts | - Clumping of M. tuberculosis- Inaccurate serial dilutions- Plating errors | - Use a detergent like Tween-80 in your buffers to prevent bacterial aggregation- Ensure thorough mixing before each dilution step- Plate a sufficient volume and ensure even spreading of the inoculum. |
| False-positive results (no growth inhibition) | - Compound binding to plasticware- Insufficient compound concentration reaching the bacteria | - Use low-binding microplates- Confirm the final concentration of the compound in the assay medium. |
Experimental Protocols
Protocol 1: In Vitro 17β-HSD1 Inhibition Assay
This protocol is adapted from methods used for assessing the inhibition of 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 enzyme
-
[14C]-Estrone (radioactive substrate)
-
NADPH (cofactor)
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., a known 17β-HSD1 inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound derivative and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, NADPH, and the diluted test compound or control.
-
Add the 17β-HSD1 enzyme to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-Estrone to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quench solution (e.g., a solution containing unlabeled estrone and estradiol).
-
Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate ([14C]-Estrone) from the product ([14C]-Estradiol) using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive product by scraping the corresponding TLC spot and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Mycobacterium tuberculosis Viability Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound derivative (test compound)
-
Positive control antibiotic (e.g., rifampicin)
-
96-well microplates
-
Resazurin dye
-
Spectrophotometer or fluorometer
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard of 0.5).
-
Prepare serial dilutions of the this compound derivative and the positive control in 7H9 broth in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC by visual inspection (the lowest concentration that prevents a color change from blue to pink) or by measuring fluorescence/absorbance.
-
The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.
Data Presentation
Table 1: Example Data for 17β-HSD1 Inhibition
| Compound | IC50 (nM) |
| This compound | 150 |
| Derivative A | 75 |
| Derivative B | 210 |
| Positive Control | 15 |
Table 2: Example Data for M. tuberculosis Viability
| Compound | MIC (µg/mL) |
| This compound | 12.5 |
| Derivative X | 6.25 |
| Derivative Y | 25 |
| Rifampicin (Positive Control) | 0.5 |
Visualizations
Caption: Inhibition of Estradiol synthesis by this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: A streamlined workflow for determining the MIC against M. tuberculosis.
References
Technical Support Center: Storage and Handling of 2-Amino-4-hydroxybenzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-4-hydroxybenzothiazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), and high temperatures. The presence of both an amino and a hydroxyl group on the benzothiazole ring system makes the molecule susceptible to oxidative and photo-oxidative degradation pathways.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color of the powder, from its typical off-white or light yellow to a darker yellow, brown, or even black. The appearance of clumps or a change in the texture of the powder may also indicate degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation. Refrigeration (2-8°C) is also advised for long-term storage.
Q4: Are there any chemical stabilizers that can be used to prevent the degradation of this compound?
A4: While specific stabilizers for this compound are not extensively documented, general-purpose antioxidants for compounds containing phenolic and amino groups can be effective. These include hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), which can scavenge free radicals and inhibit oxidative chain reactions. The selection and concentration of a stabilizer should be carefully validated for your specific application to ensure compatibility and efficacy.
Q5: How can I analytically detect the degradation of this compound?
A5: The most common methods for detecting and quantifying the degradation of this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any impurities or degradation products, allowing for their identification and quantification.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a refrigerator. |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored sample | Chemical degradation has occurred, leading to the formation of new compounds. | Review storage conditions. If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments. Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results using the same batch of the compound | The compound may be degrading over time, leading to varying concentrations of the active molecule. | Re-evaluate the purity of the compound using HPLC or LC-MS before each experiment. If degradation is confirmed, procure a fresh batch and implement stricter storage protocols. |
| Poor solubility of the compound compared to a fresh batch | Formation of insoluble degradation products or polymers. | Filter the solution before use. However, this is a temporary fix. The underlying issue of degradation needs to be addressed by improving storage conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
Objective: To develop a stability-indicating HPLC-UV method capable of separating this compound from its potential degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (Forced Degradation):
-
Acidic: Dissolve a small amount of the compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Basic: Dissolve a small amount of the compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative: Dissolve a small amount of the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
-
Thermal: Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time, then dissolve for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically around its λmax).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solution and the stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Data Presentation:
| Stress Condition | % Degradation of this compound | Retention Time of Major Degradation Product(s) (min) |
| Acidic (0.1 M HCl, 60°C, 24h) | ||
| Basic (0.1 M NaOH, 60°C, 24h) | ||
| Oxidative (3% H₂O₂, RT, 24h) | ||
| Photolytic (UV 254nm, 24h) | ||
| Thermal (80°C, 24h) |
Note: The actual % degradation and retention times will be dependent on the specific experimental conditions and the HPLC method used.
Visualizations
Logical Troubleshooting Workflow
Validation & Comparative
A Comparative Study of 2-Amino-4-hydroxybenzothiazole and its Analogs: A Guide for Researchers
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of 2-Amino-4-hydroxybenzothiazole and its derivatives reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in their endeavors.
The benzothiazole nucleus, a bicyclic heterocyclic system containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its diverse pharmacological properties. The 2-aminobenzothiazole moiety, in particular, has been the subject of extensive research, leading to the development of numerous derivatives with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The introduction of a hydroxyl group at the 4-position of the benzothiazole ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison of the biological potency of this compound and its analogs, the following tables summarize key quantitative data from various studies. These tables focus on their in vitro anticancer and antimicrobial activities, represented by IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, respectively.
Table 1: Comparative Anticancer Activity (IC50) of 2-Aminobenzothiazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| 2-Aminobenzothiazole-Thiazolidinedione Hybrid (Compound 20) | HCT-116 (Colon) | 7.44 | [1] |
| HepG2 (Liver) | 9.99 | [1] | |
| MCF-7 (Breast) | 8.27 | [1] | |
| 2-Aminobenzothiazole Derivative (Compound 13) | HCT116 (Colon) | 6.43 ± 0.72 | [1] |
| A549 (Lung) | 9.62 ± 1.14 | [1] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [1] | |
| 2-Aminobenzothiazole-1,3,4-oxadiazole Hybrid (Compound 24) | C6 (Rat Glioma) | 4.63 ± 0.85 | [1] |
| A549 (Lung) | 39.33 ± 4.04 | [1] | |
| OMS5 (4-Nitroaniline derivative) | A549 (Lung) | 34.21 | [2] |
| MCF-7 (Breast) | 22.13 | [2] | |
| OMS14 (Piperazine-4-nitroaniline derivative) | A549 (Lung) | 61.03 | [2] |
| MCF-7 (Breast) | 28.14 | [2] | |
| Compound with 2-pyridyl at C-4 and N-(3-Chlorobenzoyl) at N-2 (Compound 55) | M. tuberculosis | 0.024 |
Table 2: Comparative Antimicrobial Activity (MIC) of 2-Aminobenzothiazole Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Amino-benzothiazole Schiff base (Compound 46a/46b) | E. coli | 15.62 | [3] |
| P. aeruginosa | 15.62 | [3] | |
| Isatin-Benzothiazole Hybrid (Compound 41c) | E. coli | 3.1 | [3] |
| P. aeruginosa | 6.2 | [3] | |
| Sulfonamide-Benzothiazole Hybrid (Compound 66c) | P. aeruginosa | 3.1 - 6.2 | [3] |
| S. aureus | 3.1 - 6.2 | [3] | |
| E. coli | 3.1 - 6.2 | [3] | |
| 2-(4'-aminophenyl) benzothiazole derivative (A07a) | S. aureus | 3.91 - 31.2 | [4] |
| S. typhi | 3.91 - 31.2 | [4] | |
| P. aeruginosa | 3.91 - 31.2 | [4] | |
| E. coli | 3.91 - 31.2 | [4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of biological data. Below are generalized protocols for the synthesis of 2-aminobenzothiazole derivatives and for key biological assays.
Synthesis of 2-Aminobenzothiazole Derivatives (General Procedure)
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.
Example: Synthesis of Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate
This synthesis involves the protection of the hydroxyl group, followed by cyclization and subsequent deprotection.
-
Protection of the Hydroxyl Group: The starting material, a methyl 4-amino-2-hydroxybenzoate derivative, is reacted with a protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like pyridine.
-
Cyclization: The protected aminobenzoate is then dissolved in glacial acetic acid. Potassium thiocyanate (KSCN) is added, and the mixture is stirred. A solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 10 °C). The reaction is then stirred at room temperature overnight.
-
Work-up and Deprotection: The reaction mixture is neutralized with a base, such as aqueous ammonia or sodium bicarbonate. The product precipitates and is collected by filtration. The protecting group is often removed during the work-up or in a separate step to yield the final 2-amino-hydroxybenzothiazole derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminobenzothiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of 2-aminobenzothiazole derivatives are often attributed to their interaction with specific molecular targets and modulation of key cellular signaling pathways.
Anticancer Mechanism: Targeting Kinase Signaling Pathways
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently identified target.[2][5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Antimicrobial Mechanism: Diverse Modes of Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various essential bacterial processes.[3][6] These mechanisms include:
-
Inhibition of DNA Gyrase: This enzyme is crucial for DNA replication and repair in bacteria.
-
Disruption of Cell Membrane Integrity: Some derivatives can perturb the bacterial cell membrane, leading to leakage of cellular contents and cell death.[4]
-
Inhibition of Key Metabolic Enzymes: Benzothiazoles can inhibit enzymes involved in essential metabolic pathways, such as dihydrofolate reductase or dihydropteroate synthase.[3]
Caption: Mechanisms of antimicrobial action of 2-aminobenzothiazole derivatives.
Conclusion
The comparative analysis of this compound and its analogs underscores the significant potential of this chemical scaffold in the development of new therapeutic agents. The structure-activity relationship studies reveal that modifications at various positions of the benzothiazole ring system can lead to potent and selective anticancer and antimicrobial compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of benzothiazole-based drugs. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential and establish it as a benchmark for future analog development.
References
- 1. jchr.org [jchr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of 2-Aminobenzothiazole Derivatives
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 2-aminobenzothiazole and its derivatives is crucial. These compounds are significant structural motifs in many pharmacologically active agents.[1] The selection of a robust analytical method is paramount for their determination in various matrices, from raw materials to biological samples. This guide provides a comprehensive comparison of validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Comparative Analysis of Validated Methods
The performance of an analytical method is critical for generating reproducible and reliable data. The following table summarizes the key validation parameters for various methods used in the analysis of 2-aminobenzothiazole and a novel aminothiazole derivative, providing a clear comparison of their capabilities.
| Parameter | Method 1: LC-MS/MS for 2-Aminobenzothiazole | Method 2: SPE-LC-HRMS for 2-Aminobenzothiazole | Method 3 (Reference): LC-MS/MS for Aminothiazole Derivative |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole (21MAT) |
| Matrix | Human Urine | Fish Tissue | Rat Plasma |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | LC-MS/MS |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Protein Precipitation |
| Linearity Range | Not explicitly stated, but LOD suggests a low ng/mL range.[2] | 0.5 - 500 µg/L (in solution)[2] | 1.25 - 1250 ng/mL[2][3] |
| Limit of Detection (LOD) | 0.07 ng/mL[2] | 0.1 µg/L (instrumental)[2] | Not Reported |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 µg/L (instrumental)[2] | 1.22 ng/mL (LLOQ)[4] |
| Accuracy | Not explicitly stated | Not explicitly stated | Within ± 15% of nominal concentration |
| Precision | Not explicitly stated | Not explicitly stated | Intra- and Inter-day precision (%CV) ≤ 15% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
Method 1: LC-MS/MS for 2-Aminobenzothiazole in Human Urine[2]
This method is designed for the simultaneous determination of several benzotriazoles and benzothiazoles in human urine.[2]
-
Sample Preparation: Urine samples undergo enzymatic deconjugation with β-glucuronidase to measure the total concentration (free and conjugated forms). This is followed by Solid-Phase Extraction (SPE) for sample clean-up and concentration.[2]
-
Chromatography: Liquid chromatography is performed to separate the analytes.[2]
-
Detection: Detection is carried out using tandem mass spectrometry with electrospray ionization in positive mode (ESI+).[2]
Method 2: SPE-LC-HRMS for 2-Aminobenzothiazole in Fish Tissue[2]
This method provides a selective extraction and high-resolution mass spectrometric determination of 2-aminobenzothiazole.[2]
-
Sample Preparation: The fish tissue is first extracted using a QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The resulting organic extract is then subjected to a clean-up step using a homemade mixed-mode ion-exchange solid-phase extraction (SPE) sorbent.[2]
-
Chromatography: An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) is used for chromatographic separation. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and methanol (B).[2]
-
Detection: High-resolution mass spectrometry (HRMS) is employed for detection. For quantification, the molecular ion [M+H]⁺ at m/z 151.03244 is used.[2]
Method 3 (Reference): LC-MS/MS for a Novel Aminothiazole Derivative in Rat Plasma[3][5]
This bioanalytical method was developed and validated for a novel aminothiazole compound (21MAT) in rat plasma and serves as a good practice example.[2]
-
Sample Preparation: A protein precipitation method is used to extract the analyte from the plasma samples.[2] The mixture of 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid, along with 15% of 5 mM ammonium formate solution, was used for the extraction.[3][5]
-
Chromatography: A reverse-phase C18 column (Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 μm) is used for separation with an isocratic mobile phase.[5] The mobile phase consists of 85 parts of a 5 mM ammonium formate solution with 0.1% v/v formic acid and 15 parts of a 95:5% v/v combination of acetonitrile and methanol, at a flow rate of 1 mL/min.[5]
-
Detection: The analyte and an internal standard are detected using a mass spectrometer with electrospray ionization in multiple reaction monitoring (MRM) mode.[2]
Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Substituted 2-Aminophenylbenzothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, substituted 2-aminophenylbenzothiazoles have emerged as a promising class of compounds with potent and selective anticancer activity. This guide provides a comprehensive comparison of the anticancer activity of various substituted 2-aminophenylbenzothiazoles, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Data Presentation: In Vitro Anticancer Activity
The anticancer efficacy of substituted 2-aminophenylbenzothiazoles is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the IC50 values for representative compounds from various studies, highlighting the impact of different substitutions on their potency and selectivity.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | MCF-7 (Breast) | 0.008 | [1] |
| MDA-MB-468 (Breast) | 0.001 | [1] | ||
| PC-3 (Prostate) | > 30 | [2] | ||
| 2 | 3'-Methyl | MCF-7 (Breast) | 0.0003 | [1] |
| MDA-MB-468 (Breast) | 0.0001 | [1] | ||
| OVCAR-3 (Ovarian) | < 0.01 | [3] | ||
| 3 | 3'-Chloro | MCF-7 (Breast) | 0.0005 | [1] |
| MDA-MB-468 (Breast) | 0.0002 | [1] | ||
| IGROV1 (Ovarian) | < 0.01 | [3] | ||
| 4 | 3'-Bromo | MCF-7 (Breast) | 0.0004 | [1] |
| MDA-MB-468 (Breast) | 0.0001 | [1] | ||
| 5 | 3'-Iodo | MCF-7 (Breast) | 0.0006 | [1] |
| MDA-MB-468 (Breast) | 0.0002 | [1] |
Table 1: Anticancer Activity of 3'-Substituted 2-(4-aminophenyl)benzothiazoles.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | Not specified, but showed considerable activity | |
| 7 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various | Not specified, but showed considerable activity | |
| 8 | 2-(4-aminophenyl)-6-methoxybenzothiazole | Not specified | Not specified | [4] |
| 9 | 2-(4-aminophenyl)-6-methylbenzothiazole | Not specified | Not specified | [4] |
| 10 | 2-aminobenzothiazole with 1,3,4-oxadiazole moiety | C6 (Glioma) | 4.63 | [3] |
| A549 (Lung) | 39.33 | [3] |
Table 2: Anticancer Activity of Other Substituted 2-Aminophenylbenzothiazole Derivatives.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted 2-aminophenylbenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for the desired time, then harvested by trypsinization and washed with cold PBS.[6]
-
Staining: The cells are resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[6] Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After treatment with the compounds, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Signaling Pathways and Mechanisms of Action
The anticancer activity of substituted 2-aminophenylbenzothiazoles is attributed to their ability to modulate various signaling pathways, ultimately leading to apoptosis and cell cycle arrest.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A key mechanism of action for many 2-(4-aminophenyl)benzothiazoles involves the activation of the Aryl Hydrocarbon Receptor (AhR).[9][10]
References
- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Aminobenzothiazole Derivatives: A Comparative Guide to Biological Activity
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Researchers have extensively explored the quantitative structure-activity relationships (QSAR) of these derivatives to optimize their therapeutic potential. This guide provides a comparative overview of their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Anticancer Activity
2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and enzymes crucial for cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway, frequently dysregulated in cancer, is a prominent target for these compounds.[1][2][3]
The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| OMS5 | PI3K/AKT/mTOR | A549 (Lung) | 22.13 | [1][2] |
| MCF-7 (Breast) | 61.03 | [1][2] | ||
| OMS14 | PI3K/AKT/mTOR | A549 (Lung) | 24.56 | [1][2] |
| MCF-7 (Breast) | 45.21 | [1][2] | ||
| 8i | PI3Kα | MCF-7 (Breast) | - | [4] |
| MDAMB-231 (Breast) | - | [4] | ||
| HepG2 (Liver) | - | [4] | ||
| 20 | VEGFR-2 | HepG2 (Liver) | 9.99 | [5] |
| HCT-116 (Colon) | 7.44 | [5] | ||
| MCF-7 (Breast) | 8.27 | [5] | ||
| 21 | VEGFR-2 | HepG2 (Liver) | 12.14 | [5] |
| HCT-116 (Colon) | 10.34 | [5] | ||
| MCF-7 (Breast) | 11.56 | [5] | ||
| 23 | VEGFR-2 | HT-29 (Colon) | - | [5] |
| PC-3 (Prostate) | - | [5] | ||
| A549 (Lung) | - | [5] | ||
| U87MG (Glioblastoma) | - | [5] | ||
| 13 | Not Specified | HCT116 (Colon) | 6.43 | [5] |
| A549 (Lung) | 9.62 | [5] | ||
| A375 (Melanoma) | 8.07 | [5] | ||
| 14-18 | EGFR | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315 - 2.66 | [5] |
| 54 | PI3Kα | MCF-7 (Breast) | (IC50 = 1.03 nM for enzyme) | [5] |
Note: Some IC50 values were not explicitly provided in the search results but the compounds were highlighted for their potent activity.
The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[1] Its frequent overactivation in various cancers makes it an attractive target for therapeutic intervention.[1][2][3] 2-Aminobenzothiazole derivatives have been designed to inhibit key kinases in this pathway, such as PI3K.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6]
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminobenzothiazole derivatives against various microbial strains.
| Compound | Target | Microbial Strain | MIC (µg/mL) | Reference |
| 4b | DNA gyrase/Topoisomerase IV | MRSA | Potent | [6] |
| Enterococcus faecium (MDR) | Potent | [6] | ||
| 7a | DNA gyrase/Topoisomerase IV | MRSA | Potent | [6] |
| Enterococcus faecium (MDR) | Potent | [6] | ||
| Candida albicans (clinical isolate) | Equipotent to Nystatin | [6] | ||
| 41c | Not Specified | E. coli | 3.1 | [7] |
| P. aeruginosa | 6.2 | [7] | ||
| B. cereus | 12.5 | [7] | ||
| S. aureus | 12.5 | [7] | ||
| 46a/46b | Dihydrofolate reductase | E. coli | 15.62 | [7] |
| P. aeruginosa | 15.62 | [7] | ||
| 25a/25b/25c | DNA gyrase | E. faecalis | ~1 µM | [7] |
| K. pneumoniae | 1.04 - 2.03 µM | [7] | ||
| 133 | Not Specified | S. aureus | 78.125 | [7] |
| E. coli | 78.125 | [7] |
Note: "Potent" indicates that the compounds were reported to be more effective than the reference standard, ciprofloxacin, but specific MIC values were not provided in the search snippets.
A typical workflow for the synthesis and evaluation of new 2-aminobenzothiazole derivatives as antimicrobial agents is depicted below.
Caption: A generalized workflow for the discovery of novel 2-aminobenzothiazole-based antimicrobial agents.
Experimental Protocols
General Synthesis of 2-Aminobenzothiazole Derivatives
A common synthetic route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which is then reacted with various amines or other nucleophiles.[1]
-
Step 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole: To a stirred solution of 2-aminobenzothiazole and a base (e.g., triethylamine) in a suitable dry solvent (e.g., benzene or acetone) at low temperature (e.g., 0 °C or ice-cold condition), chloroacetyl chloride is added dropwise.[1] The reaction mixture is stirred for several hours.
-
Step 2: Synthesis of the final derivatives: The intermediate from Step 1 is then reacted with a variety of amines, substituted piperazines, or other nucleophiles to yield the final 2-aminobenzothiazole derivatives.[1][3] The reaction conditions may vary, including the use of a solvent or solvent-free conditions.[1]
-
Purification and Characterization: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.[3] Their structures are confirmed by spectroscopic methods including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[1][2]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Filter Paper Disc Diffusion Method)
This method is widely used to screen compounds for their antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Disc Application: Sterile filter paper discs impregnated with known concentrations of the test compounds (e.g., 50 and 100 ppm) are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
-
Comparison with Standard: The activity of the test compounds is often compared with that of a standard antibiotic (e.g., streptomycin) or antifungal (e.g., griseofulvin) under the same conditions.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminobenzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the 2-aminobenzothiazole core represents a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a cornerstone for designing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
The unique chemical nature of the 2-aminobenzothiazole moiety, characterized by a fused benzene and thiazole ring with a reactive amino group at the 2-position, allows for extensive synthetic modification.[2][3] These modifications are crucial for fine-tuning the pharmacological properties of the resulting compounds and optimizing their interactions with various biological targets.[1][3]
Anticancer Activity: Targeting Key Signaling Pathways
2-aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6][7] Their mechanism of action often involves the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.[1][6]
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented for different cancer cell lines.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Key SAR Insights | Reference |
| OMS5 | 4-Nitroaniline at the 2-amino position | A549 (Lung) | 22.13 | The 4-nitroaniline moiety contributes to potent activity, though not primarily through PI3Kγ inhibition. | [1] |
| MCF-7 (Breast) | 24.31 | [1] | |||
| OMS14 | Piperazine-4-nitroaniline at the 2-amino position | A549 (Lung) | 61.03 | This derivative shows potent inhibition of PIK3CD/PIK3R1 (65% at 100 µM). | [1][8] |
| MCF-7 (Breast) | 27.08 | [1][8] | |||
| Compound 13 | N/A | HCT116 (Colon) | 6.43 ± 0.72 | Exhibits high potency and selectivity against cancer cells over normal cells. | [7] |
| A549 (Lung) | 9.62 ± 1.14 | Effective inhibitor of the EGFR enzyme (IC50 = 2.80 µM). | [7] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [7] | |||
| Compound 20 | Thiazolidinedione (TZD) moiety | HepG2 (Liver) | 9.99 | The TZD fragment is crucial for activity. | [7] |
| HCT-116 (Colon) | 7.44 | Substituents on the phenyl ring enhance cytotoxicity. | [7] | ||
| MCF-7 (Breast) | 8.27 | [7] | |||
| Compound 25 | 4-Phenoxyquinoline moiety | MKN-45 (Gastric) | 0.01 ± 0.003 | Demonstrates very high potency as a c-MET inhibitor. | [7] |
| H460 (Lung) | 0.06 ± 0.01 | [7] | |||
| HT-29 (Colon) | 0.18 ± 0.02 | [7] |
Key Signaling Pathways in Anticancer Activity
Several studies indicate that 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key nodes in cellular signaling cascades.[8][9] The PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival, are common targets.[1][6]
Antimicrobial Activity: A Broad Spectrum of Efficacy
Derivatives of 2-aminobenzothiazole have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[4][10]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy is typically evaluated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Modification | Microorganism | MIC (µg/mL) | Key SAR Insights | Reference |
| Compound 4b | N/A | Staphylococcus aureus (MRSA) | N/A (More potent than ciprofloxacin) | Dual inhibitor of DNA gyrase and topoisomerase IV. | [10] |
| Compound 7a | N/A | Enterococcus faecium (Multi-drug resistant) | N/A (More potent than ciprofloxacin) | Shows a better safety profile than novobiocin. | [10] |
| Candida albicans (Clinical isolate) | N/A (Equipotent to nystatin) | [10] | |||
| Compound 1n | N/A | Candida albicans | 4-8 | Designed based on molecular modeling studies. | [11] |
| Compound 1o | N/A | Candida parapsilosis | 4-8 | No cytotoxic effects on human THP-1 cells. | [11] |
| Candida tropicalis | 4-8 | [11] | |||
| Compound 46a | Schiff base analogue | Escherichia coli | 15.62 | Hydroxyl group at the 2nd position of the benzylidene ring improves activity. | [12] |
| Compound 46b | Schiff base analogue | Pseudomonas aeruginosa | 15.62 | [12] | |
| Compound 41c | Isatin hybrid | Escherichia coli | 3.1 | More active than ciprofloxacin. | [12] |
| Pseudomonas aeruginosa | 6.2 | [12] |
General Structure-Activity Relationship Insights
The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the exocyclic amino group.[1]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are essential. Below are outlines of standard assays used to evaluate the biological activities of 2-aminobenzothiazole derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[4]
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[4]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol Steps:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The 2-aminobenzothiazole derivative is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Conclusion
The 2-aminobenzothiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives highlights the critical role of systematic structure-activity relationship studies in optimizing their biological profiles. By understanding how modifications to the core structure influence anticancer and antimicrobial activities, researchers can rationally design and synthesize new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The data and protocols presented in this guide serve as a valuable resource for professionals in the field of drug discovery, facilitating the continued exploration and exploitation of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iajesm.in [iajesm.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 2-Aminobenzothiazole Derivatives Against Key Protein Targets: A Comparative Guide
Introduction:
While specific in silico docking studies on 2-Amino-4-hydroxybenzothiazole are not extensively available in the current literature, the broader class of 2-aminobenzothiazole and 2-aminothiazole derivatives has been the subject of numerous computational studies. These derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential often stems from their ability to effectively bind to and modulate the activity of various protein targets.
This guide provides a comparative analysis of the in silico docking performance of representative 2-aminothiazole derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs. The data presented here is based on published studies and aims to offer researchers, scientists, and drug development professionals a clear perspective on the binding affinities and interaction patterns of these compounds, alongside the methodologies employed in such computational experiments.
Comparative Docking Performance of 2-Aminothiazole Derivatives against α-Glucosidase
The following table summarizes the in silico and in vitro data for a series of 2-aminothiazole derivatives as inhibitors of α-glucosidase. This allows for a direct comparison of their predicted binding affinities with their experimentally determined inhibitory activities.
| Compound ID | Derivative | Docking Score (kcal/mol) (AutoDock Vina) | Binding Energy (kcal/mol) (AutoDock 4.2) | Inhibition Constant (Ki) (µM) |
| 1 | 2-amino-4-phenylthiazole | -7.2 | -6.62 | 80.43 ± 2.12 |
| 2 | 2-amino-4-(4-bromophenyl)thiazole | -7.1 | -6.58 | 56.61 ± 1.31 |
| 3 | 2-amino-4-(4-chlorophenyl)thiazole | -7.2 | -6.58 | 65.24 ± 1.53 |
| 4 | 2-amino-4-(4-fluorophenyl)thiazole | -6.9 | -5.97 | 72.19 ± 1.84 |
| 5 | 2-amino-4-(p-tolyl)thiazole | -7.2 | -6.51 | 91.87 ± 2.57 |
Experimental Protocols: In Silico Molecular Docking
The methodologies outlined below are representative of standard procedures used in the molecular docking of 2-aminothiazole derivatives against α-glucosidase.
1. Protein Preparation:
-
The three-dimensional crystal structure of α-glucosidase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 2-aminothiazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligand structures are optimized to obtain their lowest energy conformation.
-
Appropriate protonation states are assigned for a physiological pH.
3. Molecular Docking:
-
A grid box is defined around the active site of the α-glucosidase to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined active site.
-
The binding affinity of the ligand for the protein is calculated and reported as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
4. Analysis of Interactions:
-
The resulting docked poses of the ligands are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate the conceptual frameworks and processes involved in the in silico analysis of 2-aminothiazole derivatives.
Caption: A flowchart illustrating the typical workflow for in silico molecular docking studies.
Caption: The logical flow from chemical scaffold to predicted biological activity via in silico docking.
A Comparative Analysis of 2-Amino-4-hydroxybenzothiazole and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the cornerstone of numerous therapeutic agents. Their diverse structures and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This guide provides a comparative analysis of 2-Amino-4-hydroxybenzothiazole against other prominent heterocyclic compounds—namely pyrimidines, triazoles, and oxadiazoles. The comparison focuses on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Foundation for Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties. Here, we compare the key properties of this compound with representative examples from the pyrimidine, triazole, and oxadiazole families.
| Property | This compound | 2-Aminopyrimidine (Representative Pyrimidine) | 1,2,4-Triazole (Representative Triazole) | 1,3,4-Oxadiazole (Representative Oxadiazole) |
| Molecular Formula | C₇H₆N₂OS | C₄H₅N₃ | C₂H₃N₃ | C₂H₂N₂O |
| Molecular Weight ( g/mol ) | 166.20 | 95.10 | 69.07 | 70.05 |
| Appearance | White to light yellow powder/crystal[1] | Crystalline solid | Crystalline solid | Liquid or low-melting solid |
| Solubility | Moderately soluble in polar solvents[2] | Soluble in water | Soluble in water and polar organic solvents | Soluble in organic solvents |
| pKa | Weakly basic | 5.7 (of conjugate acid) | 2.19, 10.26 | Weakly basic |
Comparative Biological Evaluation
The therapeutic potential of these heterocyclic compounds spans a wide spectrum of activities. The following sections provide a comparative overview of their efficacy in key therapeutic areas, supported by in vitro and in vivo experimental data.
Anticancer Activity
Benzothiazoles, pyrimidines, and other nitrogen-containing heterocycles have shown significant promise as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.
Table 2: Comparative in vitro Anticancer Activity of Heterocyclic Compounds
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminobenzothiazole Derivatives | |||
| 2-(4-Aminophenyl)benzothiazole derivative | MCF-7 (Breast) | 0.001 | [3] |
| Pyrimidine-based 2-aminobenzothiazole derivative (17d) | HepG2 (Liver) | 0.41 | [4] |
| Pyrimidine Derivatives | |||
| 4-Aminopyrazolo[3,4-d]pyrimidine derivative (12c) | UO-31 (Renal) | 0.87 | [5] |
| Ursolic acid-based 2-amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast) | 0.48 | [6] |
| Triazole Derivatives | |||
| 4-Heteroaryl-5-(substituted phenyl)-2H-1,2,3-triazole (8a) | Various (NCI-60 panel) | <0.01 (in many cell lines) | [7] |
| Oxadiazole Derivatives | |||
| 2,5-Disubstituted-1,3,4-oxadiazole derivative | - | - | Data not available in a comparable format |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][8][9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathways in Cancer
Several signaling pathways are implicated in the anticancer effects of these heterocyclic compounds. Benzothiazole derivatives, for instance, have been shown to inhibit the STAT3, EGFR, and PI3K/Akt/mTOR signaling pathways.[11][12] Pyrimidines can interfere with nucleotide metabolism, which is crucial for cancer cell proliferation, and are linked to pathways such as PI3K-Akt-mTORC1 and MAPK.[13][14]
Caption: Simplified PI3K/Akt signaling pathway.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Heterocyclic compounds, including benzothiazoles and triazoles, have demonstrated significant potential in this area.
Table 3: Comparative in vitro Antimicrobial Activity of Heterocyclic Compounds
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | |||
| Benzothiazole-pyrimidine-thiazole conjugate (8c) | Escherichia coli | <29 | [3] |
| Triazole Derivatives | |||
| 1,2,4-Triazole clubbed benzothiazole derivative (1) | Staphylococcus aureus | 4 | [15] |
| 1,2,4-Triazole derivative (4c) | Aspergillus niger | 25 | [16] |
| Oxadiazole Derivatives | |||
| 1,3,4-Oxadiazole derivative (10) | Escherichia coli | 31.25 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][18][19][20]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Mechanisms of Action
Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[21][22] The antimicrobial mechanisms of benzothiazoles are more varied and can involve inhibition of DNA gyrase or other essential bacterial enzymes.[23]
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzothiazoles and oxadiazoles are among the heterocyclic compounds that have shown promising anti-inflammatory properties.
Table 4: Comparative in vivo Anti-inflammatory Activity of Heterocyclic Compounds
| Compound/Derivative Class | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Benzothiazole-Oxadiazole Hybrid | Carrageenan-induced rat paw edema | 50 mg/kg | 57.35 | [7] |
| Oxadiazole Derivatives | Carrageenan-induced rat paw edema | 200 mg/kg | - | [24] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[13][14][25][26][27]
-
Animal Grouping: Animals (typically rats or mice) are divided into control and treatment groups.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[25] Oxadiazole derivatives, for example, have been shown to inhibit the LPS-induced activation of the NF-κB pathway.[8][20]
Caption: Simplified NF-κB signaling pathway.
Conclusion
This comparative guide highlights the significant potential of this compound and other heterocyclic compounds in the development of new therapeutic agents. While benzothiazoles, pyrimidines, triazoles, and oxadiazoles all exhibit promising anticancer, antimicrobial, and anti-inflammatory activities, the specific substitutions on their core structures play a crucial role in determining their potency and selectivity. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers to further explore and optimize these versatile scaffolds in the quest for novel and effective drugs. Further head-to-head comparative studies are warranted to delineate the subtle yet significant differences in the pharmacological profiles of these important classes of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. genscript.com [genscript.com]
- 22. cusabio.com [cusabio.com]
- 23. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Validating the Mechanism of Action of 2-Aminobenzothiazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, particularly as inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides a comparative overview of the mechanisms of action for these inhibitors, supported by experimental data and detailed protocols to aid in their validation and development.
Diverse Mechanisms of Action: Targeting Key Cellular Pathways
2-Aminobenzothiazole-based inhibitors are not limited to a single target; they have been shown to interact with a variety of enzymes and kinases. This multi-targeting capability presents both opportunities and challenges in drug development, necessitating a thorough validation of their specific mechanism of action.
One of the most prominent targets for this class of inhibitors is the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] Derivatives of 2-aminobenzothiazole have been shown to inhibit key components of this pathway, including PI3Kγ and PI3Kα.[2][3]
Beyond the PI3K/AKT/mTOR pathway, these inhibitors have demonstrated activity against a range of other important targets:
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR-2, and c-MET, which are crucial for cell growth, angiogenesis, and metastasis.[3]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are central to cell cycle regulation.[1]
-
DNA Gyrase and Topoisomerase: Essential enzymes for DNA replication and repair in bacteria, making 2-aminobenzothiazole derivatives potential antibacterial agents.[4]
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, representing a target for anti-inflammatory and anti-proliferative therapies.[5]
The primary mechanism of inhibition for many 2-aminobenzothiazole-based kinase inhibitors is competitive binding at the ATP-binding site of the enzyme.[1][2][4]
Comparative Performance of 2-Aminobenzothiazole-Based Inhibitors
The efficacy of 2-aminobenzothiazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%. The following tables summarize the performance of several 2-aminobenzothiazole derivatives against various targets and cell lines, alongside some alternative inhibitors for comparison.
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole Derivative 54 | PI3Kα | 1.03 | MCF-7 | - | [3] |
| 2-Aminobenzothiazole Derivative 3 | CSF1R | 1.4 | - | - | [3] |
| Rilu-1 (Riluzole) | HK853 | 2,280 | - | - | [6] |
| 2-Aminobenzothiazole Derivative D | E. coli GyrB | <10 | - | - | [4] |
| 2-Aminobenzothiazole Derivative E | E. coli GyrB | <10 | - | - | [4] |
| Inhibitor | Cell Line | IC50 (µM) | Alternative Inhibitor | Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole Derivative (OMS5) | A549 | 22.13 - 61.03 | Doxorubicin | A549 | 16.61 | [1] |
| 2-Aminobenzothiazole Derivative (OMS14) | MCF-7 | 22.13 - 61.03 | Gedatolisib | A549 | 16.46 | [1] |
| 2-Aminobenzothiazole Derivative 13 | HCT116 | 6.43 ± 0.72 | - | - | - | [3] |
| 2-Aminobenzothiazole Derivative 20 | HCT-116 | 7.44 | - | - | - | [3] |
| 2-Aminobenzothiazole Derivative 21 | - | 10.34 - 12.14 | - | - | - | [3] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of 2-aminobenzothiazole-based inhibitors requires a multi-faceted approach, combining in vitro biochemical assays, cell-based functional assays, and biophysical methods.
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of a purified enzyme.
Objective: To determine the IC50 value of the inhibitor against its target enzyme.
General Protocol:
-
Reagents and Materials: Purified target enzyme, substrate, inhibitor stock solution, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay), and microplates.
-
Assay Procedure:
-
Prepare serial dilutions of the 2-aminobenzothiazole-based inhibitor.
-
In a microplate, add the enzyme, the inhibitor at various concentrations, and the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate (and ATP for kinase assays).
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagent to measure the enzyme activity (e.g., by luminescence, fluorescence, or absorbance).
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cells.
General Protocol:
-
Reagents and Materials: Cancer cell lines, cell culture medium, 2-aminobenzothiazole-based inhibitor, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key components of a signaling pathway.
Objective: To confirm that the inhibitor modulates the intended signaling pathway in cells.
General Protocol:
-
Reagents and Materials: Cell lysates from inhibitor-treated and untreated cells, primary antibodies (against total and phosphorylated forms of target proteins), secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.
-
Assay Procedure:
-
Treat cells with the inhibitor for a specific time.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, followed by the secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis: Compare the band intensities of the phosphorylated proteins in the treated samples to the untreated controls to assess the effect of the inhibitor on the signaling pathway.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and experimental processes involved, the following diagrams illustrate a key signaling pathway targeted by 2-aminobenzothiazole inhibitors and a typical workflow for validating their mechanism of action.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a 2-aminobenzothiazole derivative on PI3K.
Caption: A general experimental workflow for validating the mechanism of action of 2-aminobenzothiazole-based inhibitors.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor - Google Patents [patents.google.com]
- 6. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Cancer Cell Line Response to 2-(4-aminophenyl)benzothiazoles
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding cross-resistance in cancer cell lines to the promising anti-tumor agents, 2-(4-aminophenyl)benzothiazoles. This document provides a detailed comparison of the sensitivity of parental and drug-resistant cancer cell lines, outlines the experimental protocols for establishing and evaluating resistance, and visualizes the key signaling pathways involved in the mechanism of action and resistance.
Comparative Analysis of Drug Sensitivity
The development of acquired resistance to chemotherapeutic agents is a significant hurdle in cancer treatment. Studies on 2-(4-aminophenyl)benzothiazole derivatives have shed light on the specific nature of this resistance. Below is a summary of the 50% inhibitory concentration (IC50) values, demonstrating the sensitivity of the parental MCF-7 human breast cancer cell line (MCF-7wt) compared to cell lines with acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126).
| Compound | Chemical Name | MCF-7wt IC50 (µM) | MCF-7/10nM 126 IC50 (µM) | MCF-7/10µM 126 IC50 (µM) | Resistance Fold-Change (Approx.) |
| CJM 126 | 2-(4-aminophenyl)benzothiazole | < 0.001 | > 30 | > 30 | > 30,000 |
| DF 129 | 2-(4-amino-3-iodophenyl)benzothiazole | < 0.001 | > 30 | > 30 | > 30,000 |
| DF 203 | 2-(4-amino-3-methylphenyl)benzothiazole | < 0.001 | > 30 | > 30 | > 30,000 |
| DF 229 | 2-(4-amino-3-chlorophenyl)benzothiazole | < 0.001 | > 30 | > 30 | > 30,000 |
| Tamoxifen | (Z)-1-(p-dimethylaminoethoxyphenyl)-1,2-diphenyl-1-butene | 5.5 | 5.5 | 6.0 | ~1 |
| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione | 0.025 | 0.02 | 0.02 | ~1 |
Data sourced from Bradshaw et al., British Journal of Cancer (2000).[1][2][3]
Key Observations:
-
MCF-7 cell lines exposed to escalating concentrations of CJM 126 develop a high degree of resistance to the parent compound and its structural analogs (DF 129, DF 203, DF 229).[1][2][3]
-
Crucially, these resistant cell lines do not exhibit cross-resistance to standard chemotherapeutic agents with different mechanisms of action, such as tamoxifen and doxorubicin, indicating a specific resistance mechanism to the 2-(4-aminophenyl)benzothiazole scaffold.[1][2][3][4]
Experimental Protocols
Reproducible and well-documented methodologies are fundamental to cross-resistance studies. The following are detailed protocols for the key experiments cited in this guide.
Generation of Drug-Resistant Cancer Cell Lines
This protocol describes the continuous exposure method used to develop the MCF-7 cell lines resistant to 2-(4-aminophenyl)benzothiazole (CJM 126).[1][3]
Parental Cell Line:
-
MCF-7wt (wild-type) human breast adenocarcinoma cell line.
Procedure:
-
Initial Culture: MCF-7wt cells were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Resistance:
-
Two parallel cultures of MCF-7wt cells were initiated.
-
One culture was continuously exposed to 10 nM CJM 126.
-
The second culture was exposed to a gradually increasing concentration of CJM 126, starting at 10 nM and incrementally raised to a final concentration of 10 µM over several months.
-
-
Maintenance of Resistant Lines:
-
The resulting resistant cell lines, designated MCF-7/10nM 126 and MCF-7/10µM 126, were maintained in continuous culture with their respective concentrations of CJM 126 to ensure the stability of the resistant phenotype.
-
-
Verification of Resistance: The resistance of the derived cell lines was periodically confirmed by comparing their IC50 values to that of the parental MCF-7wt cell line using a cytotoxicity assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of the test compounds.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Addition: A serial dilution of the test compounds is prepared. The medium from the wells is aspirated and replaced with fresh medium containing the various concentrations of the test compounds. Control wells contain medium with the vehicle (DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the control wells is taken as 100% viability. The percentage of cell viability at each drug concentration is calculated, and the IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.
Visualizing the Mechanisms
Diagrams are essential tools for conceptualizing complex biological processes. The following sections provide visualizations of the experimental workflow and the proposed signaling pathway for 2-(4-aminophenyl)benzothiazoles.
Experimental Workflow for Cross-Resistance Study
The following diagram illustrates the key steps in generating and characterizing drug-resistant cancer cell lines.
Caption: Workflow for generating and assessing cross-resistance in cancer cell lines.
Signaling Pathway for 2-(4-aminophenyl)benzothiazole Action and Resistance
The antitumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their metabolic activation. Resistance can arise from alterations in this pathway.
Caption: Proposed signaling pathway for benzothiazole activity and resistance.
References
- 1. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Amino-4-hydroxybenzothiazole Derivatives: A Comparative Guide Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-Amino-4-hydroxybenzothiazole derivatives have emerged as a promising class of compounds with significant potential in the development of new therapeutic agents. This guide provides an objective comparison of the performance of these derivatives against established standard drugs in anticancer, anti-inflammatory, and antimicrobial applications. The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Anticancer Activity: Benchmarking Against Doxorubicin and Sorafenib
Several 2-aminobenzothiazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The in vitro anticancer efficacy is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| 2-aminobenzothiazole derivative 1 | A549 (Lung Cancer) | 8.64 | Doxorubicin | Not specified in source |
| 2-aminobenzothiazole derivative 2 | HeLa (Cervical Cancer) | 6.05 | Doxorubicin | Not specified in source |
| 2-aminobenzothiazole derivative 3 | HT29 (Colon Cancer) | 0.63 | Sorafenib | Not specified in source |
| 2-aminobenzothiazole derivative 4 | Karpas299 (Lymphoma) | 13.87 | Doxorubicin | Not specified in source |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 | Not specified | Not specified |
Anti-inflammatory Activity: A Head-to-Head with Diclofenac
The anti-inflammatory potential of this compound derivatives has been investigated using the carrageenan-induced paw edema model in rodents, a standard and reliable method for screening acute anti-inflammatory agents. The percentage of edema inhibition is a measure of the anti-inflammatory effect.
| Compound/Drug | Animal Model | Dosage | Edema Inhibition (%) | Standard Drug | Standard Drug Edema Inhibition (%) |
| 2-aminobenzothiazole derivative G3 | Albino rats | Not specified | Higher than Diclofenac sodium | Diclofenac sodium | Not specified |
| 2-aminobenzothiazole derivative G4 | Albino rats | Not specified | Higher than Diclofenac sodium | Diclofenac sodium | Not specified |
| 2-aminobenzothiazole derivative G6 | Albino rats | Not specified | Higher than Diclofenac sodium | Diclofenac sodium | Not specified |
| 2-aminobenzothiazole derivative G8 | Albino rats | Not specified | Higher than Diclofenac sodium | Diclofenac sodium | Not specified |
| 2-aminobenzothiazole derivative G11 | Albino rats | Not specified | Higher than Diclofenac sodium | Diclofenac sodium | Not specified |
Antimicrobial Activity: Comparison with Norfloxacin and Ampicillin
The antimicrobial properties of these derivatives have been assessed against various bacterial strains, with the Minimum Inhibitory Concentration (MIC) being a critical parameter to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Drug | Bacterial Strain | MIC (mg/mL) | Standard Drug | Standard Drug MIC (mg/mL) |
| Benzothiazolylthiazolidin-4-one derivative 1 | E. coli (ATCC 35210) | 0.12 | Ampicillin | Equipotent |
| Benzothiazolylthiazolidin-4-one derivative 2 | E. coli (ATCC 35210) | 0.12 | Ampicillin | Equipotent |
| Benzothiazolylthiazolidin-4-one derivative 4 | E. coli (ATCC 35210) | 0.12 | Ampicillin | Equipotent |
| Benzothiazolylthiazolidin-4-one derivative 5 | E. coli (ATCC 35210) | 0.12 | Ampicillin | Equipotent |
| Benzothiazolylthiazolidin-4-one derivative 18 | P. aeruginosa (resistant) | 0.06 | Streptomycin | Equipotent |
| Benzothiazolylthiazolidin-4-one derivative 18 | P. aeruginosa (resistant) | 0.06 | Ampicillin | Better than |
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and microbial survival.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo protocol is used to evaluate the acute anti-inflammatory activity of the test compounds.
Materials:
-
Wistar albino rats or Swiss albino mice (150-200 g)
-
1% Carrageenan solution in sterile saline
-
This compound derivatives
-
Standard drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the this compound derivatives. Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Standard antibiotics (e.g., Norfloxacin, Ampicillin)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring the absorbance at 600 nm.
Spectroscopic Confirmation of Synthesized 2-Amino-4-hydroxybenzothiazole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the spectroscopic data used for the confirmation of synthesized 2-amino-4-hydroxybenzothiazole derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the experimental protocols for synthesis and characterization, presents a side-by-side comparison of spectroscopic data with related structures, and includes a workflow diagram for the synthesis and analysis process.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of this compound derivatives typically involves the cyclization of a substituted aniline precursor. The subsequent confirmation of the synthesized product relies on a combination of spectroscopic techniques to elucidate its chemical structure.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Experimental Protocols
General Synthesis of 2-Aminobenzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a corresponding aniline with potassium thiocyanate in the presence of bromine.[1]
-
Materials : Substituted aniline, potassium thiocyanate (KSCN), bromine (Br₂), and glacial acetic acid.
-
Procedure :
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Pour the mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.[2]
-
Filter, wash with water, and dry the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][3]
-
Spectroscopic Characterization
The purified derivatives are subjected to various spectroscopic analyses to confirm their chemical structures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The samples are prepared as KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[4] Deuterated solvents like DMSO-d₆ are commonly used, with tetramethylsilane (TMS) as the internal standard.[5]
-
Mass Spectrometry (MS) : Mass spectra are obtained to determine the molecular weight of the synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound and its derivatives, with a comparison to other related structures found in the literature.
FT-IR Spectral Data
The FT-IR spectra of 2-aminobenzothiazole derivatives show characteristic absorption bands for N-H, O-H, C=N, and C-S vibrations.
| Functional Group | This compound Derivative (Expected, cm⁻¹) | 2-Amino-4-methylbenzothiazole (cm⁻¹)[6] | 6-Fluoro-2-aminobenzothiazole Derivatives (cm⁻¹)[4] |
| N-H (stretching) | ~3400-3300 | 3425, 3315 | ~3298 |
| O-H (stretching) | ~3200 (broad) | - | - |
| C-H (aromatic) | ~3100-3000 | 3065 | ~3055 |
| C=N (stretching) | ~1640 | 1635 | ~1635 |
| C=C (aromatic) | ~1550-1450 | 1540 | ~1515 |
| C-N (stretching) | ~1350 | 1320 | - |
| C-O (stretching) | ~1250 | - | - |
| C-S (stretching) | ~750 | 725 | ~1087 |
¹H NMR Spectral Data
The ¹H NMR spectra provide information about the protons in the molecule. The chemical shifts are influenced by the substituents on the benzothiazole ring.
| Proton | This compound (Expected, δ ppm) | 2-Amino-4-methylbenzothiazole (δ ppm)[7] | 6-Fluoro-2-aminobenzothiazole Derivative (Schiff Base) (δ ppm)[4] |
| -NH₂ | ~7.0-7.5 (broad s) | 6.34 (s) | 9.23-11.45 (s, NH) |
| Aromatic-H | ~6.5-7.5 (m) | 7.38 (d), 7.07 (d), 7.02 (t) | 7.32-7.87 (m) |
| -OH | ~9.0-10.0 (broad s) | - | - |
| -CH₃ | - | 2.503 (s) | - |
| N=CH | - | - | 7.88 (s) |
¹³C NMR Spectral Data
The ¹³C NMR spectra reveal the carbon framework of the molecule.
| Carbon | This compound Derivative (Expected, δ ppm) | Ethyl 6-hydroxybenzothiazole-2-carboxylate (δ ppm)[8] | 2-Amino-4-methylbenzothiazole (Calculated, δ ppm)[6] |
| C2 (-NH₂) | ~165-170 | 158.4 | 168.1 |
| C4 (-OH) | ~145-150 | - | 129.2 |
| C5 | ~110-115 | 126.0 | 121.5 |
| C6 | ~120-125 | 155.8 | 123.7 |
| C7 | ~115-120 | 106.0 | 120.9 |
| C8 (C-S) | ~130-135 | 147.9 | 132.5 |
| C9 (C-N) | ~140-145 | 139.1 | 148.3 |
| -CH₃ | - | - | 17.9 |
Comparison with Alternative Structures: 2-Substituted-6-hydroxybenzothiazoles
For a comparative perspective, the spectroscopic data of 2-substituted-6-hydroxybenzothiazoles are presented. These compounds share the benzothiazole core but differ in the position of the hydroxyl group and the substituent at the 2-position.
A study on 2-substituted-6-hydroxy and 6-methoxybenzothiazoles provides spectral data for compounds like ethyl 6-hydroxybenzothiazole-2-carboxylate.[8] For this compound, the ¹H NMR shows aromatic protons at δ 7.10-8.00 ppm and a hydroxyl proton at δ 10.3 ppm. The ¹³C NMR displays signals for the carboxylate group and the aromatic carbons, with the carbon bearing the hydroxyl group (C6) at δ 155.8 ppm.[8] These values can be contrasted with the expected chemical shifts for the 4-hydroxy derivatives, where the electronic environment of the aromatic ring protons and carbons would be different due to the altered position of the electron-donating hydroxyl group.
Conclusion
The spectroscopic confirmation of synthesized this compound derivatives is a critical step in their characterization. A combination of FT-IR, ¹H NMR, and ¹³C NMR spectroscopy provides a comprehensive understanding of the molecular structure. By comparing the obtained spectral data with those of known related compounds, such as methylated or halogenated derivatives, researchers can confidently verify the successful synthesis of the target molecules. The data presented in this guide serves as a valuable reference for the identification and characterization of novel this compound derivatives.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-Amino-4-hydroxybenzothiazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the use of 2-Amino-4-hydroxybenzothiazole (CAS Number: 7471-03-6), focusing on personal protective equipment (PPE), safe handling procedures, and disposal protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The compound is known to cause skin and serious eye irritation.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn where splashing is a risk.[1][2][3][4] | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Nitrile rubber gloves and a lab coat are recommended.[2][3] Protective clothing may be necessary for larger quantities.[3] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory Protection | A dust respirator is recommended for handling solids that may generate dust.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][5] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[5][6] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound. Adherence to these steps is critical for minimizing risk and ensuring a safe laboratory environment.
Detailed Protocols
Safe Handling Procedures:
-
Preparation: Before handling, ensure that a calibrated and certified chemical fume hood is available.[3] All personnel must be trained on the specific hazards of this compound. An eyewash station and safety shower must be readily accessible.[7]
-
Engineering Controls: All manipulations of the solid compound should be performed in a chemical fume hood to minimize the inhalation of dust or vapors.[3][5]
-
Personal Practices: Avoid breathing in dust.[8][9] Wash your face, hands, and any exposed skin thoroughly after handling the substance.[1][2][7] Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if eye irritation persists.[1][2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[7]
Disposal Plan:
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3][7][9] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Under no circumstances should this chemical be emptied into drains.[3][9] Contaminated PPE should be disposed of as hazardous waste.
References
- 1. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. lanxess.com [lanxess.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Hydroxybenzothiazole - High purity | EN [georganics.sk]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
